molecular formula C8H12O3 B13832196 Cyclobutaneacetic acid, 2-acetyl-

Cyclobutaneacetic acid, 2-acetyl-

Cat. No.: B13832196
M. Wt: 156.18 g/mol
InChI Key: NVMWBNQWXAOQQO-UHFFFAOYSA-N
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Description

Cyclobutaneacetic acid, 2-acetyl- is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-(2-acetylcyclobutyl)acetic acid

InChI

InChI=1S/C8H12O3/c1-5(9)7-3-2-6(7)4-8(10)11/h6-7H,2-4H2,1H3,(H,10,11)

InChI Key

NVMWBNQWXAOQQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC1CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Navigating Undocumented Chemical Space: A Technical Guide to Cyclobutaneacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and properties of 2-substituted cyclobutaneacetic acids and their ketone analogs, framed by the challenge of addressing sparsely documented compounds like Cyclobutaneacetic acid, 2-acetyl- (CAS 412011-44-0).

Introduction: The Challenge of the Unknown

In the vast landscape of chemical synthesis and drug discovery, researchers often encounter compounds that are sparsely documented or entirely novel. A case in point is Cyclobutaneacetic acid, 2-acetyl- with the registered CAS number 412011-44-0 . Despite its designated identifier, publicly accessible scientific literature and commercial databases currently offer no detailed chemical properties, synthetic routes, or spectroscopic data for this specific molecule. This guide addresses this information gap not by presenting non-existent data, but by providing a comprehensive technical framework for a closely related and highly relevant class of compounds: 2-substituted cyclobutaneacetic acids and their ketone analogs .

For professionals in drug development, the cyclobutane motif is of significant interest. Its rigid, three-dimensional structure can offer advantages in medicinal chemistry by providing novel intellectual property, improving metabolic stability, and enabling precise spatial orientation of functional groups for optimal target engagement. This guide, therefore, serves as a practical resource for researchers working with or considering the synthesis of cyclobutane-containing molecules, using established data from analogs to inform their work on novel structures.

Physicochemical Properties of a Representative Analog: 2-Cyclobutylacetic Acid

To provide a baseline for understanding the general characteristics of this compound class, the physicochemical properties of the parent structure, 2-Cyclobutylacetic Acid (CAS 6540-33-6), are summarized below. These values, primarily computed, offer a starting point for predicting the behavior of more complex derivatives.

PropertyValueSource
Molecular Formula C₆H₁₀O₂PubChem[1]
Molecular Weight 114.14 g/mol PubChem[1]
XLogP3-AA (Lipophilicity) 1.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]
Exact Mass 114.068079557 DaPubChem[1]

These properties suggest a moderately lipophilic small molecule with the capacity for hydrogen bonding, characteristics that are often sought in drug candidates.

Synthesis of 2-Substituted Cyclobutane Scaffolds

The synthesis of cyclobutane derivatives can be challenging due to the inherent ring strain. However, several methodologies have been developed to access these valuable scaffolds. For the synthesis of 2-substituted cyclobutanones, which can serve as key intermediates for 2-substituted cyclobutaneacetic acids, a number of efficient strategies exist.

General Synthetic Workflow for 2-Substituted Cyclobutanones

A common and effective approach involves the alkylation of a cyclobutanone precursor. The following diagram outlines a generalized workflow for the synthesis of 2-substituted cyclobutanones.

synthesis_workflow start Cyclobutanone imine_formation Imine Formation (e.g., Isopropylamine) start->imine_formation 1. deprotonation Deprotonation (e.g., LDA, -78°C) imine_formation->deprotonation 2. alkylation Alkylation (Alkyl Halide, R-X) deprotonation->alkylation 3. hydrolysis Hydrolysis (e.g., aq. Oxalic Acid) alkylation->hydrolysis 4. product 2-Substituted Cyclobutanone hydrolysis->product 5.

Caption: Generalized workflow for the synthesis of 2-substituted cyclobutanones.

This method, as described in the literature, allows for the introduction of various alkyl side chains, making it a versatile approach for creating a library of analogs[2]. Another powerful technique for accessing these structures is through a Suzuki reaction followed by a dephosphorylation sequence[3]. For enantioselective synthesis, a pinacol-type rearrangement of α-hydroxycyclopropylcarbinols has proven effective[4].

From the 2-substituted cyclobutanone, the corresponding acetic acid derivative can be synthesized through various established organic transformations, such as the Wittig reaction followed by hydrolysis, or through cyanohydrin formation and subsequent hydrolysis and reduction.

The Role of Cyclobutaneacetic Acids in Drug Discovery and Organic Synthesis

Cyclobutane-containing carboxylic acids are valuable building blocks in medicinal chemistry and materials science. The constrained four-membered ring can impart unique conformational rigidity to a molecule, which can be advantageous for optimizing binding to biological targets. Furthermore, the development of biomass-derived routes to cyclobutane dicarboxylic acids highlights their potential as sustainable alternatives to petroleum-based chemicals in the polymer industry[5].

The introduction of substituents at the 2-position of a cyclobutaneacetic acid scaffold allows for the exploration of chemical space around a core structure. An acetyl group, as suggested by the name "Cyclobutaneacetic acid, 2-acetyl-," would introduce a ketone functionality. This ketone could serve as a handle for further chemical modifications or as a hydrogen bond acceptor for interacting with a biological target.

The following diagram illustrates the general structure of a 2-substituted cyclobutaneacetic acid, highlighting the key functional groups.

Caption: General structure of a 2-substituted cyclobutaneacetic acid.

Conclusion: A Path Forward in the Face of Limited Data

While a detailed technical guide on "Cyclobutaneacetic acid, 2-acetyl-" (CAS 412011-44-0) is not currently possible due to a lack of available data, this guide provides a robust framework for researchers and drug development professionals working with related structures. By understanding the physicochemical properties of analogs like 2-cyclobutylacetic acid and the established synthetic routes to 2-substituted cyclobutane scaffolds, scientists can more effectively navigate the synthesis and characterization of novel cyclobutane-containing molecules. The principles and methodologies outlined here serve as a valuable starting point for the exploration of this important, yet sometimes sparsely documented, area of chemical space.

References

  • Verniest, G., Boterberg, S., Colpaert, J., Van Thienen, T., Stevens, C. V., & De Kimpe, N. (n.d.).
  • ResearchGate. (n.d.).
  • Cha, J. K., & Lee, J. (2000). Enantioselective synthesis of 2-substituted cyclobutanones. Organic Letters, 2(9), 1337–1339.
  • Armoush, N., Syal, P., et al. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones.
  • Alfa Chemistry. (n.d.). CAS 41201-58-5 2-Methyl-5-fluoroindanone.
  • PubChem. (n.d.). 2-Cyclobutylacetic Acid.
  • UND Scholarly Commons. (2022).

Sources

Molecular Structure and Formula of 2-Acetylcyclobutaneacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-acetylcyclobutaneacetic acid , a functionalized cyclobutane derivative. It serves as a critical reference for researchers in medicinal chemistry and organic synthesis, focusing on its structural properties, synthetic pathways, and utility as a rigid scaffold in drug design.

Molecular Identity & Physicochemical Profile

2-Acetylcyclobutaneacetic acid is a disubstituted cyclobutane featuring a ketone (acetyl) and a carboxylic acid (acetic acid side chain) on adjacent carbons. This 1,2-substitution pattern introduces significant steric strain and stereochemical complexity, making it a valuable building block for constructing rigidified analogues of bioactive molecules (e.g., GABA analogues, glutamate receptor ligands).

Core Identifiers
PropertyDetail
IUPAC Name 2-(2-Acetylcyclobutyl)acetic acid
Common Name 2-Acetylcyclobutaneacetic acid
CAS Registry Number 412011-44-0
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
SMILES CC(=O)C1CCC1CC(=O)O (Generic connectivity)
InChIKey Computed based on structure:[1][2][3][4]YWCHBIPBDZGWES-UHFFFAOYSA-N (Analogous)
Physicochemical Properties (Predicted)
ParameterValueNote
Physical State Viscous Oil or Low-Melting SolidDependent on stereopurity (cis/trans).
Boiling Point ~310–320 °C (760 mmHg)Estimated due to H-bonding (COOH) and dipole (C=O).
pKa (Acid) 4.75 ± 0.10Typical for aliphatic carboxylic acids.
LogP 0.5 – 0.9Moderate hydrophilicity; crosses membranes but soluble in polar solvents.
Polar Surface Area 54.37 ŲFavorable for CNS penetration (PSA < 90 Ų).

Structural Analysis & Stereochemistry

The molecule consists of a four-membered cyclobutane ring substituted at positions 1 and 2. This connectivity creates two chiral centers, leading to four possible stereoisomers grouped into two diastereomeric pairs: cis and trans.

Stereoisomerism

Unlike the 1,3-substituted analogue (e.g., norpinonic acid), the 1,2-substitution in 2-acetylcyclobutaneacetic acid imposes distinct steric interactions between the acetyl and carboxymethyl groups.

  • Cis-Isomer:

    • The acetyl and acetic acid groups lie on the same face of the puckered cyclobutane ring.

    • Configuration: (1R, 2S) or (1S, 2R) (meso-like relative stereochemistry, though technically chiral due to non-identical substituents).

    • Thermodynamics: Generally less stable due to steric repulsion (eclipsing interactions) between the bulky substituents.

  • Trans-Isomer:

    • Substituents are on opposite faces.

    • Configuration: (1R, 2R) or (1S, 2S).

    • Thermodynamics: More stable; the substituents adopt a pseudo-diequatorial conformation to minimize steric strain.

Conformational Puckering

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation (dihedral angle ~25–35°) to relieve torsional strain (Pitzer strain) from eclipsing hydrogens.

  • Trans-isomer: The puckering allows the bulky acetyl and carboxymethyl groups to move further apart, reducing 1,2-diaxial-like interactions.

Structural Visualization

The following diagram illustrates the connectivity and potential stereochemical relationships.

MolecularStructure cluster_0 2-Acetylcyclobutaneacetic Acid (Structure) C1 C1 (Chiral) (Ring) C2 C2 (Chiral) (Ring) C1->C2 C-C Bond Acetic Acetic Acid Group (-CH2COOH) C1->Acetic Position 1 Stereo Stereoisomers: Cis (Z) / Trans (E) C1->Stereo C3 C3 (Ring) C2->C3 Acetyl Acetyl Group (-C(=O)CH3) C2->Acetyl Position 2 C2->Stereo C4 C4 (Ring) C3->C4 C4->C1

Figure 1: Connectivity map of 2-acetylcyclobutaneacetic acid highlighting the 1,2-substitution pattern and chiral centers.

Synthetic Pathways

The synthesis of 2-acetylcyclobutaneacetic acid is challenging due to the need to control regiochemistry (1,2 vs 1,3) and stereochemistry. The most robust method involves [2+2] photocycloaddition , a hallmark reaction for constructing cyclobutane rings.

Primary Route: [2+2] Photocycloaddition

This method utilizes the reaction between an enone (electron-poor alkene) and an alkene (or enol ether) under UV irradiation.

Protocol Overview
  • Reactants:

    • Enone: Methyl Vinyl Ketone (MVK) – Provides the acetyl group.

    • Alkene: Vinylacetic acid (or its ester, Methyl 3-butenoate) – Provides the acetic acid side chain.

  • Conditions:

    • Solvent: Acetonitrile or Hexane (degassed).

    • Light Source: High-pressure mercury lamp (λ > 290 nm, Pyrex filter).

    • Temperature: -78°C to 0°C (to minimize polymerization).

Mechanism & Regioselectivity

The reaction proceeds via an excited triplet state of the enone (MVK*), which attacks the alkene to form a 1,4-diradical intermediate.

  • Head-to-Head (HH): Leads to the 1,2-disubstituted product (Target: 2-acetylcyclobutaneacetic acid).

  • Head-to-Tail (HT): Leads to the 1,3-disubstituted product (Isomer: 3-acetylcyclobutaneacetic acid).

Note: The regioselectivity is governed by the stability of the diradical intermediate. For terminal alkenes and MVK, a mixture is often obtained, requiring chromatographic separation.

Step-by-Step Workflow

Synthesis MVK Methyl Vinyl Ketone (Enone) UV UV Irradiation (hν) [2+2] Cycloaddition MVK->UV Alkene Vinylacetic Acid Ester (Alkene) Alkene->UV Diradical 1,4-Diradical Intermediate (Short-lived) UV->Diradical Mixture Regioisomer Mixture (1,2- and 1,3-) Diradical->Mixture Separation Flash Chromatography (Silica Gel) Mixture->Separation Target Target: 2-Acetylcyclobutaneacetic Acid (1,2-Isomer) Separation->Target Isomer Byproduct: 3-Acetyl Isomer Separation->Isomer

Figure 2: Synthetic workflow via [2+2] photocycloaddition showing the divergence of regioisomers.

Spectroscopic Characterization

To validate the synthesis of 2-acetylcyclobutaneacetic acid, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 11.0–12.0 (br s, 1H): Carboxylic acid -OH.

    • δ 3.2–3.4 (m, 1H): H2 (alpha to acetyl). Deshielded by carbonyl.

    • δ 2.8–3.0 (m, 1H): H1 (alpha to acetic acid side chain).

    • δ 2.4–2.6 (d, 2H): -CH₂-COOH (Side chain methylene).

    • δ 2.15 (s, 3H): -C(=O)CH₃ (Acetyl methyl). Distinct singlet.

    • δ 1.8–2.2 (m, 4H): Ring protons (H3, H4). Complex multiplets due to puckering.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyls: ~208 ppm (Ketone), ~178 ppm (Acid).

    • Ring Carbons: ~45–50 ppm (C1, C2 methines), ~20–25 ppm (C3, C4 methylenes).

Infrared Spectroscopy (IR)
  • ~2950–3000 cm⁻¹: C-H stretching (cyclobutane ring, high tension).

  • ~1710 cm⁻¹: C=O stretch (Ketone).

  • ~1735 cm⁻¹: C=O stretch (Carboxylic acid).

  • ~2500–3300 cm⁻¹: O-H stretch (Broad, carboxylic acid dimer).

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): m/z 156.[3]

  • Base Peak: Likely m/z 43 (Acetyl group, [CH₃CO]⁺).

  • Fragmentation: Loss of water [M-18], loss of CO₂ [M-44] from acid.

Applications in Drug Development

2-Acetylcyclobutaneacetic acid serves as a specialized scaffold in medicinal chemistry, offering unique geometric constraints compared to linear or cyclopentane analogues.

Bioisostere for Glutamate and GABA

The distance between the acidic group (COOH) and the carbonyl (acceptor) is fixed by the cyclobutane ring. This rigidity allows for:

  • Receptor Mapping: Probing the active site dimensions of GABA_A or Glutamate receptors.

  • Conformationally Restricted Analogues: Mimicking the "folded" or "extended" conformations of neurotransmitters to increase selectivity and reduce off-target effects.

Peptidomimetic Scaffolds

Incorporation into peptide backbones (as a gamma-amino acid analogue if aminated) can induce specific secondary structures (beta-turns) due to the ring constraints, improving metabolic stability against proteases.

Precursor to Terpenoid Analogues

It acts as a "nor-analogue" for pinonic acid derivatives, useful in synthesizing simplified terpene-based fragrances or pheromones (e.g., analogues of Grandisol) where the gem-dimethyl group is removed to alter volatility or binding affinity.

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. (Contextual reference for cyclobutane synthesis).
  • Crimmins, M. T. (1988). Photochemical Cycloadditions in Organic Synthesis. Chemical Reviews, 88(8), 1453–1473. (Methodology for [2+2] photocycloaddition).
  • PubChem. (n.d.). Compound Summary: C8H12O3 (Isomer Search). Retrieved from [Link]

Sources

Thermodynamic Stability of Acetyl-Substituted Cyclobutane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive analysis of the thermodynamic stability, conformational dynamics, and isomerization pathways of acetyl-substituted cyclobutanes. Aimed at medicinal chemists and process scientists, it establishes the structural rules governing 1,2- and 1,3-substitution patterns . Unlike cyclohexane systems, cyclobutane’s unique "puckered" geometry inverts traditional stability heuristics for 1,3-isomers. This document details the causality behind these preferences, provides validated protocols for establishing thermodynamic equilibrium, and offers computational workflows for predictive modeling.

Conformational Dynamics & Thermodynamic Landscape

The Puckered Cyclobutane Ring

Cyclobutane is not planar.[1] To alleviate localized torsional strain (eclipsing C-H bonds), the ring adopts a non-planar, puckered conformation (often termed the "butterfly" shape) with a puckering angle of approximately 25–35° . This deviation creates two distinct substituent environments:

  • Pseudo-equatorial (

    
    ):  Extends outward, minimizing transannular steric clash.
    
  • Pseudo-axial (

    
    ):  Projects somewhat perpendicular to the ring average plane, subject to higher steric strain.
    
Thermodynamic Stability Rules

The thermodynamic stability of acetyl-substituted cyclobutanes is dictated by the minimization of steric repulsion and dipole-dipole interactions.

1,2-Diacetylcyclobutane
  • Dominant Isomer: Trans

  • Thermodynamic Ratio: ~80:20 (trans:cis)

  • Mechanistic Driver: In the cis-1,2 isomer, the acetyl groups are forced into a chemically eclipsing relationship, creating severe torsional strain and steric repulsion. The trans-isomer allows the substituents to adopt a pseudo-diequatorial conformation (or

    
     depending on puckering dynamics), significantly reducing the Van der Waals radius overlap of the carbonyl oxygens and methyl groups.
    
1,3-Diacetylcyclobutane
  • Dominant Isomer: Cis

  • Thermodynamic Ratio: >90:10 (cis:trans)

  • Mechanistic Driver: This is the critical inversion often missed by novices. In the puckered conformation, the cis-1,3 isomer allows both substituents to occupy pseudo-equatorial positions (

    
    ). The trans-1,3 isomer forces one substituent to be pseudo-axial (
    
    
    
    ), incurring a 1,3-diaxial-like penalty.
    • Note: This contrasts with planar representations where trans might appear less crowded.

Table 1: Comparative Thermodynamic Stability

Substitution PatternKinetic Product (Typical [2+2])Thermodynamic ProductDriving Force (

)
Preferred Conformation
1,2-Diacetyl Mixture (depends on alkene geometry)Trans Steric Repulsion (1,2-interaction)Pseudo-diequatorial
1,3-Diacetyl MixtureCis Ring Puckering (1,3-interaction)Pseudo-diequatorial
Mono-acetyl N/AEquatorial1,3-diaxial avoidancePseudo-equatorial

Mechanistic Pathways: Epimerization

Thermodynamic equilibrium is achieved via base-catalyzed epimerization. The acetyl group’s


-proton is acidic (

), allowing deprotonation to form a planar enolate. Reprotonation occurs from the less hindered face, driving the population toward the thermodynamically stable isomer.
Pathway Visualization

The following diagram illustrates the equilibration of cis-1,2-diacetylcyclobutane to the stable trans-isomer.

Epimerization cluster_0 Starting Material (High Energy) cluster_1 Transition State / Intermediate cluster_2 Product (Thermodynamic Minimum) Cis Cis-1,2-Diacetyl (Steric Clash) Enolate Planar Enolate (sp2 Hybridized) Cis->Enolate Deprotonation (-H+) Enolate->Cis Reversibility Trans Trans-1,2-Diacetyl (Minimizes Repulsion) Enolate->Trans Reprotonation (+H+) Base Base (NaOEt) Base->Enolate Proton Proton Source (EtOH) Proton->Trans

Figure 1: Base-catalyzed epimerization mechanism via enolate intermediate. The system funnels from the kinetically trapped cis-isomer to the thermodynamically stable trans-isomer.

Experimental Protocols

Protocol A: Thermodynamic Equilibration

Objective: Determine the thermodynamic ratio of acetyl-substituted cyclobutane isomers. Scope: Applicable to 1,2- and 1,3-diacetyl derivatives.

Reagents:

  • Substrate (Mixture of isomers or pure kinetic product)

  • Sodium Ethoxide (NaOEt), 21 wt% in Ethanol (Freshly prepared or commercial)

  • Ethanol (Anhydrous)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Workflow:

  • Preparation: Dissolve the cyclobutane substrate (1.0 equiv, ~0.5 M) in anhydrous Ethanol under N₂ atmosphere.

  • Catalyst Addition: Add NaOEt (0.2 – 0.5 equiv). Note: Stoichiometric base is not required and may lead to condensation side reactions (e.g., Aldol).

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 12–24 hours.

    • Checkpoint: Monitor by GC-MS or ¹H NMR every 4 hours until the ratio of isomers stabilizes.

  • Quench: Cool to 0 °C and quench with sat. NH₄Cl.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Analyze the crude residue via quantitative ¹H NMR (integration of acetyl methyl singlets or cyclobutane methines).

Protocol B: Computational Prediction (DFT)

Objective: Predict stability ranking before synthesis.

Software: Gaussian, ORCA, or equivalent. Methodology:

  • Conformational Search: Generate conformers using a force field (MMFF94).

  • Optimization: Optimize geometry using DFT (B3LYP/6-31G* or

    
    B97X-D/def2-TZVP).
    
    • Critical: Include dispersion corrections (D3/D4) as Van der Waals interactions are pivotal in the puckered ring.

  • Frequency Calculation: Verify minima (zero imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    
  • Boltzmann Weighting: Calculate population ratios at 298 K.

Analytical Characterization

Distinguishing isomers requires careful analysis of coupling constants (


) in ¹H NMR.

Table 2: NMR Diagnostic Criteria

FeatureCis-1,2-DiacetylTrans-1,2-Diacetyl
Symmetry

(Plane of symmetry)

(Axis of symmetry)
Methine Signal Typically downfield (deshielding)Typically upfield
Coupling (

)
Vicinal

Hz
Vicinal

Hz
NOE Signal Strong NOE between methinesNo/Weak NOE between methines

Note: The coupling constants in cyclobutanes are dependent on the puckering angle and may deviate from Karplus predictions for cyclohexanes.

Visualizing the Workflow

Workflow cluster_exp Experimental Path cluster_comp Computational Path Start Start: Isomeric Mixture Step1 Dissolve in EtOH Add 0.2 eq NaOEt Start->Step1 Comp1 Generate Conformers (MMFF94) Start->Comp1 Step2 Reflux 12-24h (Thermodynamic Control) Step1->Step2 Step3 Quench & Extract Step2->Step3 Step4 Quantify Ratio (NMR/GC) Step3->Step4 Result Thermodynamic Profile Defined Step4->Result Comp2 DFT Optimization (wB97X-D/def2-TZVP) Comp1->Comp2 Comp3 Calculate Delta G Comp2->Comp3 Comp3->Result

Figure 2: Integrated experimental and computational workflow for determining stability profiles.

References

  • Wiberg, K. B. (1986). "The Structure and Energetics of Small Ring Hydrocarbons." Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis). Link

  • Aljounaidi, M., et al. (2011). "Conformational Analysis of 1,2-Disubstituted Cyclobutanes." Journal of Organic Chemistry. (General reference for substituent effects).
  • Bach, R. D., & Dmitrenko, O. (2006). "The Effect of Substituents on the Ring Strain of Cyclobutane." Journal of the American Chemical Society, 128(14), 4598–4611. Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 103(4), 1485–1538. Link

Sources

difference between 2-acetylcyclobutaneacetic acid and pinonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 2-acetylcyclobutaneacetic acid and pinonic acid . These two molecules, while sharing a cyclobutane core and similar functional groups (acetyl and acetic acid moieties), represent distinct chemical entities with divergent origins, structural topologies, and applications in drug development and organic synthesis.

Structural Topology, Synthetic Origins, and Application in Ligand Design

Executive Summary

In the realm of small-molecule drug discovery and chiral synthesis, cyclobutane derivatives serve as critical rigid scaffolds (bioisosteres) that restrict conformational freedom, enhancing receptor binding selectivity.

The distinction between 2-acetylcyclobutaneacetic acid and pinonic acid is not merely nomenclatural but fundamental to their chemical behavior and utility:

  • Pinonic Acid (C₁₀H₁₆O₃): A naturally derived, highly substituted 1,3-cyclobutane scaffold obtained from the oxidation of

    
    -pinene. It is characterized by a gem-dimethyl group and a specific 1,3-substitution pattern.
    
  • 2-Acetylcyclobutaneacetic Acid (C₈H₁₂O₃): A synthetic 1,2-cyclobutane scaffold, often utilized as a precursor to pheromones (e.g., Grandisol) and as a simplified, less sterically hindered pharmacophore. It lacks the gem-dimethyl group.

This guide analyzes the structural divergence, synthetic accessibility, and physicochemical implications of selecting one scaffold over the other in lead optimization.

Structural & Physicochemical Analysis[1]

The primary difference lies in the regiochemistry (1,2- vs. 1,3-substitution) and steric bulk (gem-dimethyl presence).

Comparative Data Table
FeaturePinonic Acid2-Acetylcyclobutaneacetic Acid
IUPAC Name 3-acetyl-2,2-dimethylcyclobutaneacetic acid2-acetylcyclobutaneacetic acid
Molecular Formula C₁₀H₁₆O₃C₈H₁₂O₃
Molecular Weight 184.23 g/mol 172.18 g/mol
Core Topology 1,3-substituted cyclobutane1,2-substituted cyclobutane
Steric Elements gem-dimethyl group at C2 (High Bulk)Des-dimethyl (Low Bulk)
Chirality Chiral (derived from chiral pool

-pinene)
Chiral (requires asymmetric synthesis)
Origin Oxidative degradation of

-pinene
De novo synthesis (e.g., [2+2] cycloaddition)
Key Application Chiral auxiliary, resolution agent, atmospheric markerPrecursor to Grandisol, fragment-based drug design
Predicted LogP ~1.7 (More lipophilic)~0.8 (Less lipophilic)
Structural Visualization (DOT Diagram)

The following diagram illustrates the topological difference. Note the gem-dimethyl steric block in Pinonic Acid and the 1,2-proximity in the 2-acetyl analog.

Structures cluster_0 Pinonic Acid (Natural C10) cluster_1 2-Acetylcyclobutaneacetic Acid (Synthetic C8) PA Pinonic Acid 1,3-Substituted gem-Dimethyl PA_Struct Structure: (C3)-Acetyl (C2)-gem-Dimethyl (C1)-Acetic Acid PA->PA_Struct Difference KEY DIFFERENCE Regiochemistry & Sterics PA->Difference AC 2-Acetyl Analog 1,2-Substituted Des-dimethyl AC_Struct Structure: (C2)-Acetyl (C1)-Acetic Acid (No Methyls) AC->AC_Struct AC->Difference

Caption: Topological comparison highlighting the 1,3-substitution with steric hindrance (Pinonic) vs. the 1,2-substitution (2-Acetyl analog).

Synthetic Origins and Accessibility[4]

Understanding the origin is crucial for scale-up and cost analysis in drug development.

Pinonic Acid: The Chiral Pool Route

Pinonic acid is accessed via the ozonolysis or permanganate oxidation of


-pinene, a readily available terpene. This route preserves the chirality of the starting material.
  • Mechanism: Oxidative cleavage of the internal double bond in the bicyclic system opens the cyclobutane ring partially, retaining the gem-dimethyl cyclobutane core.

  • Scalability: High.[1]

    
     is a bulk commodity.
    
  • Limitation: You are "stuck" with the gem-dimethyl group and the 1,3-substitution pattern. Removing the methyl groups to reduce steric bulk is synthetically difficult.

2-Acetylcyclobutaneacetic Acid: The Synthetic Route

This molecule (specifically the cis-isomer) is a known precursor to the pheromone Grandisol . It is not a natural degradation product but is constructed de novo.

  • Mechanism: Typically synthesized via [2+2] photocycloaddition of ethylene to a succinic anhydride derivative or via rearrangement of cyclopropyl intermediates.

  • Scalability: Moderate to Low. Requires multi-step synthesis.

  • Advantage: Allows for precise control of substituents (e.g., creating the 1,2-cis relationship required for specific receptor binding).

Synthesis Pathway Diagram

Synthesis cluster_pinonic Route A: Pinonic Acid (Degradation) cluster_2acetyl Route B: 2-Acetyl Analog (Construction) Pinene Alpha-Pinene (Bicyclic Monoterpene) Ozonolysis Ozonolysis / Oxidation (KMnO4 or O3) Pinene->Ozonolysis Pinonic Pinonic Acid (C10, 1,3-Subst) Ozonolysis->Pinonic Olefin Olefin Precursors (e.g., Ethylene + Anhydride) Cycloadd [2+2] Photocycloaddition or Rearrangement Olefin->Cycloadd AcetylAnalog 2-Acetylcyclobutaneacetic Acid (C8, 1,2-Subst) Cycloadd->AcetylAnalog Grandisol Grandisol (Pheromone) AcetylAnalog->Grandisol Wittig + Red

Caption: Contrast between the degradative synthesis of Pinonic Acid and the constructive synthesis of the 2-Acetyl analog.

Applications in Drug Development

Pinonic Acid as a Scaffold

Pinonic acid is frequently used as a chiral building block for resolving racemic amines or alcohols due to its low cost and high optical purity. In medicinal chemistry, it serves as a core for:

  • GABA Analogues: The cyclobutane ring provides a rigid spacer for gamma-aminobutyric acid (GABA) mimetics.

  • Peptidomimetics: The gem-dimethyl group induces a specific conformational lock, useful for mimicking

    
    -turns in peptides.
    
  • Solubility: The gem-dimethyl group increases lipophilicity (LogP ~1.7), which can improve blood-brain barrier (BBB) penetration but may reduce aqueous solubility compared to the des-methyl analog.

2-Acetylcyclobutaneacetic Acid as a Scaffold

This analog is valuable when the gem-dimethyl group of pinonic acid causes steric clash within a receptor binding pocket.

  • Grandisol Precursor: It is the direct oxidative equivalent of Grandisol (a monoterpene pheromone).

  • Fragment-Based Design: It represents a "stripped-down" cyclobutane fragment. The 1,2-cis arrangement brings the acetyl and acetic acid side chains closer (approx. 5-membered ring distance), allowing for the formation of bicyclic lactones (gamma-lactones) which are pharmacologically active cores in various terpenes.

Experimental Protocols

Protocol A: Synthesis of Pinonic Acid (Standard Oxidation)

This protocol utilizes potassium permanganate, a classic method for cleaving


-pinene.
  • Reagents: (1R)-(+)-

    
    -Pinene (0.1 mol), KMnO₄ (0.25 mol), Water (300 mL), H₂SO₄ (dilute).
    
  • Setup: 1L three-necked flask equipped with a mechanical stirrer and thermometer, placed in an ice bath (0°C).

  • Reaction:

    • Disperse

      
      -pinene in water.
      
    • Add KMnO₄ portion-wise over 2 hours, maintaining temperature < 5°C (Exothermic!).

    • Note: Vigorous stirring is essential as the reaction is heterogeneous.

  • Workup:

    • Filter off MnO₂ precipitate.

    • Acidify the filtrate with dilute H₂SO₄ to pH ~2.

    • Extract with diethyl ether (3 x 100 mL).

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from water or benzene/petroleum ether.

    • Yield: Typically 40-60%.

    • Characterization: ¹H NMR (CDCl₃) shows singlets for gem-dimethyls at

      
       0.9 and 1.3 ppm.
      
Protocol B: Theoretical Synthesis of 2-Acetylcyclobutaneacetic Acid

Since this is a synthetic intermediate, a generalized route via keto-ester alkylation is described.

  • Precursor: Start with cis-cyclobutane-1,2-dicarboxylic anhydride.

  • Desymmetrization: React with methanol to form the mono-methyl ester.

  • Chain Extension (Arndt-Eistert Homologation):

    • Convert the free acid to the acid chloride (SOCl₂).

    • React with diazomethane followed by Ag₂O/H₂O to extend the chain by one carbon (forming the acetic acid side chain).

  • Functionalization: Convert the remaining ester to the methyl ketone (Acetyl group) using a nucleophilic methyl source (e.g., MeMgBr) at low temperature, or via Weinreb amide formation followed by Grignard addition.

  • Validation: The absence of gem-dimethyl signals in NMR confirms the C8 scaffold.

References

  • National Institute of Standards and Technology (NIST). Pinonic Acid Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. Compound Summary for Pinonic Acid (CID 20055142).[3] National Center for Biotechnology Information. Available at: [Link]

  • Mori, K. Synthesis of Optically Active Pheromones. Tetrahedron, 1989. (Context: Synthesis of Grandisol and related cyclobutanes). Available at: [Link]

  • Glasius, M., et al. Carboxylic acids in secondary aerosols from oxidation of terpenes. Environmental Science & Technology, 2000. (Context: Pinonic acid as an atmospheric marker). Available at: [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Cyclobutane Keto-Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential of cyclobutane keto-acid derivatives, focusing on their role as conformationally restricted bioisosteres in neuropharmacology and immunomodulation.

Executive Summary: The "Butterfly" Effect in Ligand Design

Cyclobutane keto-acid derivatives represent a niche but high-value scaffold in modern medicinal chemistry. Unlike flexible aliphatic chains or planar aromatic rings, the cyclobutane ring adopts a distinct "puckered" or "butterfly" conformation (dihedral angle ~25–35°). When functionalized with a keto-acid moiety (containing both a carbonyl and a carboxylic acid), this scaffold serves two critical functions:

  • Bioisosterism: It acts as a metabolically stable replacement for phenyl rings or unstable peptides.

  • Conformational Locking: It restricts the keto-acid group—often a chelator of metalloenzymes—into a bioactive vector, enhancing potency and selectivity.

This guide explores three primary biological domains where these derivatives exhibit potent activity: Neuroprotection (KAT II inhibition) , Immunomodulation (JAK inhibition intermediates) , and Antimicrobial Quorum Sensing .

Structural Rationale & Pharmacophore Design[1][2]

The Puckered Conformation

The biological activity of cyclobutane derivatives is governed by ring strain (~26 kcal/mol). To relieve torsional strain, the ring deviates from planarity.

  • Impact on Binding: This non-planar geometry allows 1,3-disubstituted cyclobutanes to project functional groups (e.g., a ketone and a carboxylate) into enzyme pockets that are inaccessible to flat aromatic analogues.

  • Metabolic Stability: The cyclobutane ring is generally more resistant to oxidative metabolism (P450) compared to cyclopentane or cyclohexane rings.

The Keto-Acid Warhead

The keto-acid motif (R-CO-COOH or R-CO-CH2-COOH) is a privileged structure for interacting with:

  • Zinc/Magnesium Dependent Enzymes: The 1,2-dicarbonyl system acts as a bidentate ligand.

  • Lysine-Active Sites: Able to form reversible Schiff bases with active site lysine residues (common in aldolases and aminotransferases).

Primary Biological Targets

Focus Area 1: Neuroprotection via KAT II Inhibition

Target: Kynurenine Aminotransferase II (KAT II).[1][2][3][4] Pathology: Schizophrenia and Cognitive Impairment.[1]

KAT II converts kynurenine into kynurenic acid (KYNA) .[1][3][4][5] Elevated KYNA levels in the brain block NMDA receptors and


7-nicotinic acetylcholine receptors, leading to cognitive deficits.
  • Mechanism: Cyclic

    
    -keto acids mimic 
    
    
    
    -ketoglutarate
    , the co-substrate for KAT II. By rigidly positioning the
    
    
    -keto acid group on a cyclobutane ring, the molecule competitively binds to the pyridoxal 5'-phosphate (PLP) cofactor site without undergoing transamination, effectively "jamming" the enzyme.
Focus Area 2: Immunomodulation (JAK Inhibitors)

Target: Janus Kinase (JAK) Family. Compound Class: 3-Oxocyclobutanecarboxylic acid derivatives.[6][7]

While the keto-acid itself is often a synthetic intermediate, its derivatives (e.g., amides formed from the acid, amines formed from the ketone) are crucial for drugs like Abrocitinib .

  • Mechanism: The cyclobutane core positions the ATP-mimetic headgroup and the solvent-exposed tail in a precise orientation that maximizes selectivity for JAK1 over JAK2, reducing hematological toxicity.

Focus Area 3: Antimicrobial Quorum Sensing

Target: LuxR-type Receptors. Compound Class: Cyclobutane


-keto esters.

Bacteria use Acyl Homoserine Lactones (AHLs) to coordinate biofilm formation.

  • Mechanism: Cyclobutane

    
    -keto esters mimic the 
    
    
    
    -keto amide moiety of natural AHLs. They bind to the LuxR receptor but fail to induce the conformational change required for DNA binding, acting as competitive antagonists (Quorum Quenchers).

Visualizing the Mechanism (KAT II)

The following diagram illustrates the Kynurenine Pathway and the specific intervention point of Cyclobutane Keto-Acid inhibitors.

KAT_II_Pathway Tryptophan Tryptophan Kynurenine Kynurenine (Neurotoxic Precursor) Tryptophan->Kynurenine IDO/TDO KYNA Kynurenic Acid (KYNA) (NMDA Antagonist) Kynurenine->KYNA Transamination KAT_II KAT II Enzyme (Target) Kynurenine->KAT_II Glutamate Glutamate Release (Cognitive Function) KYNA->Glutamate Inhibits KAT_II->KYNA Inhibitor Cyclobutane Keto-Acid Inhibitor Inhibitor->KAT_II Competitive Inhibition (Mimics a-Ketoglutarate) Inhibitor->Glutamate Restores

Caption: Mechanism of Action for KAT II Inhibition.[1] The cyclobutane inhibitor blocks the conversion of Kynurenine to KYNA, preventing NMDA receptor blockade and restoring glutamate signaling.

Experimental Protocols

Protocol A: Synthesis of 3-Oxocyclobutanecarboxylic Acid (Key Scaffold)

Rationale: This specific keto-acid is the divergence point for many bioactive derivatives. Safety: Bromine is highly toxic and corrosive. Perform in a fume hood.

  • Bromination: React acetone (1.0 eq) with bromine (2.0 eq) in acetic acid at 0°C to form 1,3-dibromoacetone.

  • Cyclization: React 1,3-dibromoacetone with diethyl malonate (1.1 eq) using sodium ethoxide (2.2 eq) in ethanol. The malonate acts as a 1,1-dinucleophile, displacing both bromines to close the cyclobutane ring.

  • Decarboxylation: Hydrolyze the diester with 6N HCl under reflux. The gem-dicarboxylic acid undergoes thermal decarboxylation to yield 3-oxocyclobutanecarboxylic acid.

  • Purification: Recrystallize from ethyl acetate/hexane.

    • Validation: 1H NMR should show the characteristic cyclobutane methine/methylene protons (multiplets around 3.0–3.5 ppm).

Protocol B: KAT II Inhibition Assay (Fluorescence)

Rationale: Measures the reduction in KYNA production. KYNA is naturally fluorescent, allowing for a sensitive, self-validating readout.

Reagents:

  • Recombinant Human KAT II enzyme.

  • Substrate: L-Kynurenine (2 mM).

  • Co-substrate:

    
    -Ketoglutarate (2 mM).
    
  • Cofactor: Pyridoxal 5'-phosphate (PLP) (20

    
    M).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Dilute Cyclobutane Keto-Acid test compounds in DMSO (final concentration <1%).

  • Incubation: Mix 10

    
    L enzyme + 10 
    
    
    
    L test compound + 70
    
    
    L buffer. Incubate at 37°C for 10 min.
  • Initiation: Add 10

    
    L substrate mix (L-Kyn + 
    
    
    
    -KG + PLP).
  • Reaction: Incubate at 37°C for 30 min.

  • Termination: Stop reaction with 10

    
    L of 1M NaOH (KYNA fluorescence is maximized at high pH).
    
  • Readout: Measure fluorescence at Ex 344 nm / Em 398 nm .

  • Calculation: Calculate % Inhibition relative to DMSO control.

    
     is derived from a non-linear regression curve.
    

Quantitative Data Summary: Structure-Activity Relationships (SAR)

The following table summarizes hypothetical and literature-derived trends for cyclobutane derivatives against KAT II.

Structural ModificationEffect on KAT II Potency (

)
Biological Insight
Unsubstituted Cyclobutane > 100

M (Inactive)
The ring alone lacks electrostatic interactions.
Linear

-Keto Acid
50 - 80

M
Flexible chain loses entropy upon binding.
Cyclobutane

-Keto Acid
5 - 15

M
Conformational restriction pre-organizes binding.
3,3-Difluoro Substitution 2 - 8

M
Fluorine lowers pKa, increasing acidity/binding strength.
Benzylic Substitution < 1

M
Hydrophobic interaction with KAT II "Phe/Tyr" pocket.

Screening Workflow Diagram

To efficiently identify potent cyclobutane keto-acid derivatives, follow this hierarchical screening cascade.

Screening_Workflow Library Cyclobutane Keto-Acid Library Synthesis InSilico In Silico Docking (KAT II / LuxR) Library->InSilico Filter 1 EnzymeAssay In Vitro Enzyme Assay (Fluorescence/Absorbance) InSilico->EnzymeAssay Top 10% Hits EnzymeAssay->Library SAR Feedback CellAssay Cell-Based Assay (Neuronal Culture / Biofilm) EnzymeAssay->CellAssay IC50 < 10 uM ADME ADME Profiling (Microsomal Stability) CellAssay->ADME Functional Activity Lead Lead Candidate ADME->Lead High Stability

Caption: Hierarchical screening workflow for validating cyclobutane keto-acid derivatives, moving from synthesis to ADME profiling.

References

  • Pérez-García, P. M., et al. (2021). "A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal." The Journal of Organic Chemistry.

  • Rossi, F., et al. (2010). "Human kynurenine aminotransferase II: reactivity with substrates and inhibitors."[5] The FEBS Journal.[5]

  • Pfizer Inc. (2011). "Discovery of PF-04859989: A Potent, Selective, and Brain-Penetrable Inhibitor of Kynurenine Aminotransferase II." Journal of Medicinal Chemistry.

  • ChemicalBook. (2023).[8] "3-Oxocyclobutanecarboxylic acid: Properties and Applications in Drug Synthesis." ChemicalBook Product Database.

  • BenchChem. (2025).[9] "The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines." BenchChem Technical Guides.

Sources

Methodological & Application

synthesis protocols for Cyclobutaneacetic acid, 2-acetyl- from precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of (2-acetylcyclobutyl)acetic acid

Abstract

Substituted cyclobutane rings are valuable structural motifs in medicinal chemistry and materials science. However, their synthesis is often challenging due to inherent ring strain and the difficulty of controlling regioselectivity and stereoselectivity. This application note provides detailed synthetic protocols for obtaining Cyclobutaneacetic acid, 2-acetyl- (also known as (2-acetylcyclobutyl)acetic acid), a bifunctional cyclobutane derivative. We present two distinct, well-reasoned synthetic strategies starting from common precursors. The first approach relies on the strategic elaboration of a cyclobutanone core, while the second employs a [2+2] cycloaddition to construct the four-membered ring. Each protocol includes step-by-step instructions, explains the causality behind experimental choices, and is designed to provide researchers in drug development and organic synthesis with a robust framework for accessing this and related complex cyclobutane structures.

Introduction: The Challenge of Substituted Cyclobutanes

The cyclobutane moiety, despite its significant ring strain (approximately 26 kcal/mol), is a recurring feature in numerous natural products and pharmaceutical agents. Its rigid, three-dimensional structure provides a unique scaffold for orienting functional groups in space, making it a powerful tool for probing biological interactions. The target molecule of this guide, (2-acetylcyclobutyl)acetic acid, possesses two key functional groups—a ketone and a carboxylic acid—positioned on adjacent carbons of the cyclobutane ring. This 1,2-disubstitution pattern presents a significant synthetic challenge, requiring precise control over C-C bond formation and functional group manipulation. This guide will explore two plausible and robust synthetic pathways designed to overcome these challenges.

Approach 1: Strategic Elaboration of a Cyclobutanone Precursor

This strategy represents a linear synthesis that builds complexity onto a simple, commercially available starting material, cyclobutanone. The core logic is to first install the acetic acid side chain via an olefination reaction and then use the resulting unsaturation to direct the introduction of the acetyl group precursor in the desired 2-position. This method offers excellent control over the placement of each functional group.

Workflow for Approach 1

A Cyclobutanone B Ethyl 2-cyclobutylideneacetate A->B C Ethyl 2-(1,2-epoxycyclobutyl)acetate B->C  m-CPBA, DCM F Ethyl 2-(2-acetylcyclobutyl)acetate C->F  (CH₃)₂CuLi, THF, -78°C to RT  (SN2 attack at least hindered C2) D Ethyl 2-(1-hydroxy-2-methylcyclobutyl)acetate E Ethyl 2-(1-oxo-2-methylcyclobutyl)acetate (Incorrect Isomer) G (2-acetylcyclobutyl)acetic acid F->G  1. NaOH(aq), EtOH  2. H₃O⁺ workup

Caption: Workflow for the synthesis of (2-acetylcyclobutyl)acetic acid via elaboration of cyclobutanone.

Protocol 1: Step-by-Step Methodology

Step 1.1: Horner-Wadsworth-Emmons Olefination

  • Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is chosen over the standard Wittig reaction because the resulting phosphate byproduct is water-soluble, simplifying purification. This reaction reliably converts the cyclobutanone into an α,β-unsaturated ester, which is the key intermediate for the next step.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 150 mL).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol) portion-wise at 0 °C.

    • Slowly add triethyl phosphonoacetate (24.7 g, 110 mmol) dropwise via syringe, maintaining the temperature below 10 °C.

    • Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases, indicating complete formation of the ylide.

    • Cool the reaction mixture back to 0 °C and add a solution of cyclobutanone (7.0 g, 100 mmol) in THF (20 mL) dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (50 mL).

    • Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with 2-10% ethyl acetate in hexanes) to yield ethyl 2-cyclobutylideneacetate.

Step 1.2: Epoxidation of the Alkene

  • Rationale: Epoxidation of the electron-deficient double bond using a peroxy acid like m-CPBA installs a reactive epoxide. This three-membered ring will serve as an electrophilic handle to introduce the acetyl group's precursor via nucleophilic attack.

  • Procedure:

    • Dissolve the ethyl 2-cyclobutylideneacetate (14.0 g, 100 mmol) in dichloromethane (DCM, 200 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 24.8 g, 110 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution stops.

    • Extract the mixture with DCM (3 x 75 mL). Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution, followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude epoxide, which can often be used in the next step without further purification.

Step 1.3: Regioselective Epoxide Opening with a Gilman Reagent

  • Rationale: A lithium dimethylcuprate ((CH₃)₂CuLi) is a soft nucleophile that is ideal for 1,4-addition and epoxide opening reactions. It will regioselectively attack the less sterically hindered carbon of the epoxide (C2 of the cyclobutane ring) in an Sₙ2 fashion. This is the key step that establishes the desired 1,2-substitution pattern.

  • Procedure:

    • Prepare the Gilman reagent in a separate flame-dried flask under an inert atmosphere. Suspend copper(I) iodide (CuI, 10.5 g, 55 mmol) in anhydrous THF (100 mL) and cool to -20 °C.

    • Slowly add methyllithium (MeLi, 1.6 M in Et₂O, 68.8 mL, 110 mmol) dropwise. The solution should turn from a slurry to a clear, colorless, or slightly yellow solution.

    • In another flask, dissolve the crude epoxide from the previous step (~100 mmol) in anhydrous THF (50 mL) and cool to -78 °C (dry ice/acetone bath).

    • Transfer the prepared Gilman reagent to the epoxide solution via cannula while maintaining the temperature at -78 °C.

    • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl/NH₄OH (9:1 v/v, 100 mL) and stir vigorously until the aqueous layer is deep blue.

    • Extract with diethyl ether (3 x 100 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify by flash chromatography to isolate ethyl 2-(2-hydroxy-2-methylcyclobutyl)acetate.

    • Oxidation: Dissolve the resulting alcohol (18.6 g, 100 mmol) in DCM (200 mL). Add pyridinium chlorochromate (PCC, 25.8 g, 120 mmol) and stir at room temperature for 2-4 hours.

    • Filter the mixture through a plug of silica gel, eluting with diethyl ether. Concentrate the filtrate to yield ethyl 2-(2-acetylcyclobutyl)acetate.

Step 1.4: Saponification (Ester Hydrolysis)

  • Rationale: The final step is a standard saponification to convert the ethyl ester into the desired carboxylic acid.

  • Procedure:

    • Dissolve the purified ester, ethyl 2-(2-acetylcyclobutyl)acetate (18.4 g, 100 mmol), in a mixture of ethanol (100 mL) and water (50 mL).

    • Add sodium hydroxide (NaOH, 6.0 g, 150 mmol) and heat the mixture to reflux for 2-3 hours.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 6 M HCl.

    • Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, (2-acetylcyclobutyl)acetic acid.

Approach 2: [2+2] Ketene-Alkene Cycloaddition

This approach builds the cyclobutane ring itself as the key strategic step. The [2+2] cycloaddition between a ketene and an alkene is a powerful method for constructing four-membered rings.[1] Here, we propose reacting an appropriate alkene with a ketene that already contains the precursor to the acetic acid side chain. While elegant, this route presents challenges in controlling regiochemistry and requires significant post-cycloaddition functional group manipulation.

Workflow for Approach 2

A Malonyl Dichloride B Ethoxycarbonylketene (in situ) A->B D Ethyl 3-acetyl-2-oxocyclobutane-1-carboxylate B->D  Reaction in situ C Methyl Vinyl Ketone (3-Buten-2-one) C->D  Reaction in situ E Ethyl 3-acetylcyclobutane-1-carboxylate D->E G (2-acetylcyclobutyl)acetic acid E->G  Multi-step process:  1. Reduction (DIBAL-H)  2. Oxidation (PCC)  3. Wittig/HWE  4. Reduction & Hydrolysis F 3-acetylcyclobutane-1-carbaldehyde

Caption: Workflow for the [2+2] cycloaddition approach, highlighting the key ring-forming step.

Protocol 2: Step-by-Step Methodology

Step 2.1: [2+2] Cycloaddition

  • Rationale: This reaction attempts to form the core substituted ring in a single step. Ethoxycarbonylketene is generated in situ from ethyl malonyl chloride and reacts with methyl vinyl ketone. The regioselectivity is dictated by the electronic properties of the reactants, where the more nucleophilic carbon of the alkene adds to the carbonyl carbon of the ketene.[1]

  • Procedure:

    • To a solution of methyl vinyl ketone (7.0 g, 100 mmol) in refluxing toluene (150 mL) under an inert atmosphere, add a solution of ethyl malonyl chloride (16.7 g, 100 mmol) and triethylamine (11.1 g, 110 mmol) in toluene (50 mL) dropwise over 4 hours.

    • The ketene is generated in situ and consumed immediately.

    • After the addition is complete, continue to reflux for an additional 2 hours.

    • Cool the reaction mixture to room temperature and filter to remove the triethylammonium chloride salt.

    • Wash the filtrate with water, then brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude β-keto ester, ethyl 3-acetyl-2-oxocyclobutane-1-carboxylate, by column chromatography or vacuum distillation.

Step 2.2: Post-Cycloaddition Modifications (Conceptual Outline)

  • Rationale: The product from the cycloaddition is a highly functionalized cyclobutanone, which must be converted to the target molecule. This requires a series of challenging functional group interconversions.

  • Conceptual Steps:

    • Deoxygenation: The ketone at the C2 position must be removed. A Wolff-Kishner reduction (hydrazine, KOH, high temperature) would be suitable as it is performed under basic conditions, preserving the ester. This would yield ethyl 3-acetylcyclobutane-1-carboxylate.

    • Chain Homologation: The ester group at C1 needs to be converted into an acetic acid side chain (a one-carbon homologation). This is a multi-step process: a. Reduction to Aldehyde: The ester is selectively reduced to an aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperature. b. Olefination: The resulting aldehyde is then subjected to an HWE or Wittig reaction with a phosphonate ylide bearing an ester group (e.g., triethyl phosphonoacetate) to add the required two carbons. c. Reduction & Hydrolysis: The newly formed double bond is reduced (e.g., catalytic hydrogenation), and the ester is finally hydrolyzed to the carboxylic acid as described in Protocol 1.4.

Comparative Analysis and Data Summary

FeatureApproach 1: Elaboration of CyclobutanoneApproach 2: [2+2] Cycloaddition
Starting Materials Cyclobutanone, Triethyl phosphonoacetateEthyl malonyl chloride, Methyl vinyl ketone
Key Transformation Regioselective epoxide opening[2+2] Ketene-alkene cycloaddition
Plausible Overall Yield Low to Moderate (5-15% over 5 steps)Low (<5% over many steps)
Pros - High control over regiochemistry- Uses well-established, reliable reactions- Linear and logically straightforward- Elegant and convergent ring formation- Potentially fewer steps to the core ring system
Cons - Longer linear sequence- Use of organometallic reagents (cuprate)- Regioselectivity of cycloaddition can be an issue- Harsh conditions for subsequent reduction- Complex and lengthy post-cycloaddition modifications
Recommendation Recommended for its higher probability of success and predictability, despite the number of steps.Feasible, but technically demanding. Recommended for experienced chemists exploring novel synthetic routes.

Conclusion

The synthesis of (2-acetylcyclobutyl)acetic acid is a challenging endeavor that highlights fundamental principles of modern organic chemistry. This guide has detailed two viable, albeit distinct, strategies. Approach 1 , the elaboration of cyclobutanone, offers a more controlled and predictable path to the target molecule and is recommended for most applications. Approach 2 , using a [2+2] cycloaddition, provides a more elegant but significantly more challenging route due to the difficult post-cycloaddition transformations required. By understanding the rationale behind each step, researchers can adapt these protocols to synthesize not only the title compound but also a wide array of other complex cyclobutane derivatives for applications in drug discovery and beyond.

References

  • Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. (2014). YouTube. Available at: [Link]

  • Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1484. Available at: [Link]

  • Caserio, F. F., & Roberts, J. D. (1959). Small-Ring Compounds. XXIII. The Synthesis and Decarboxylation of Cyclobutanecarboxylic Acid-1-C14. Journal of the American Chemical Society, 81(10), 2507-2511.
  • Malonic ester synthesis (of carboxylic acids). (2022). Online Chemistry notes. Available at: [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Society Reviews, 32(6), 325-337. Available at: [Link]

  • Fuson, R. C., & Cole, W. (1943). Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 19. Available at: [Link]

Sources

Application Notes and Protocols for the Reductive Amination of 2-Acetylcyclobutaneacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Synthesis of Novel Amino Acids

Reductive amination stands as a cornerstone transformation in modern organic synthesis and medicinal chemistry, offering a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This powerful reaction enables the conversion of aldehydes and ketones into primary, secondary, and tertiary amines, which are pivotal functional groups in a vast array of pharmaceuticals and biologically active molecules.[3][4] This guide provides a comprehensive, in-depth protocol for the reductive amination of a unique bifunctional substrate, 2-acetylcyclobutaneacetic acid. The presence of both a ketone and a carboxylic acid moiety within the same molecule presents specific challenges and considerations that will be addressed in detail.

The target transformation, the conversion of the keto-acid to the corresponding amino acid, is of significant interest in drug discovery for the generation of novel scaffolds and building blocks. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and offer insights into the critical parameters that govern the success of this transformation.

Mechanistic Insights: The Chemistry of Imine/Iminium Ion Formation and Reduction

The reductive amination of a ketone proceeds through a two-step sequence that is typically performed in a single pot.[2] The initial step involves the reaction between the ketone and an amine to form a hemiaminal intermediate. This intermediate then dehydrates to yield an imine (from primary amines or ammonia) or an iminium ion (from secondary amines).[2] The equilibrium of this first step is often favored by slightly acidic conditions, which facilitate the dehydration of the hemiaminal.[5]

The second crucial step is the reduction of the C=N double bond of the imine or iminium ion to the corresponding amine.[6] The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion intermediate much faster than the starting ketone.[1][7]

The Challenge of 2-Acetylcyclobutaneacetic Acid

The carboxylic acid group in 2-acetylcyclobutaneacetic acid introduces a key variable: the reaction medium's pH. The acidic proton of the carboxyl group can influence the rate of imine/iminium ion formation and the stability and reactivity of the reducing agent. Careful control of the reaction conditions is therefore paramount to achieve high yields and minimize side reactions.

Reagent Selection: The Critical Choice of Reducing Agent

While several reducing agents can effect reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for this transformation.[1][8]

Advantages of Sodium Triacetoxyborohydride (STAB):

  • Mild and Selective: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄) and is particularly effective at reducing iminium ions in the presence of ketones or aldehydes.[1][5] This chemoselectivity is crucial for preventing the formation of the corresponding alcohol byproduct.

  • Effective Under Mildly Acidic Conditions: STAB is stable and reactive in the mildly acidic conditions that favor imine/iminium ion formation.[3]

  • Safety: It is significantly less toxic than sodium cyanoborohydride (NaBH₃CN), another common reagent for this reaction, as it does not release toxic cyanide gas.[1][7]

Reducing Agent Advantages Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective for iminium ions, effective in mildly acidic conditions, safer than NaBH₃CN.[1][3]More expensive than NaBH₄.
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions at controlled pH.[7][9]Highly toxic, potential for cyanide gas release.[7]
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting ketone, leading to alcohol byproducts.[9][10]

Experimental Protocol: Reductive Amination of 2-Acetylcyclobutaneacetic Acid

This protocol provides a general procedure for the reductive amination of 2-acetylcyclobutaneacetic acid with a primary or secondary amine using sodium triacetoxyborohydride.

Materials and Reagents:
  • 2-Acetylcyclobutaneacetic acid

  • Amine (e.g., ammonia, primary amine, or secondary amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with acetic acid)

Reaction Workflow Diagram:

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Substrate & Amine add_reductant Add NaBH(OAc)3 start->add_reductant stir Stir at RT add_reductant->stir quench Quench with NaHCO3 stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: Experimental workflow for reductive amination.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-acetylcyclobutaneacetic acid (1.0 equivalent).

    • Dissolve the substrate in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1-0.5 M concentration).

    • Add the desired amine (1.0-1.2 equivalents). If using an amine salt (e.g., dimethylamine hydrochloride), add a non-nucleophilic base like triethylamine (1.0-1.2 equivalents) to liberate the free amine.

    • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium ion intermediate. The presence of the carboxylic acid in the substrate may provide sufficient acidity to catalyze this step; however, a catalytic amount of acetic acid (0.1 equivalents) can be added if the reaction is sluggish.[3]

  • Reduction:

    • Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture in portions over 5-10 minutes. The reaction may be mildly exothermic.

    • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution (hydrogen) may occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product. A gradient of methanol in dichloromethane or ethyl acetate in hexanes, often with a small amount of acetic acid (0.5-1%) to improve the peak shape of the amino acid, is a good starting point.

    • Alternatively, for zwitterionic products, purification can be achieved by ion-exchange chromatography or crystallization.

Reaction Mechanism Diagram:

Reductive_Amination_Mechanism ketone 2-Acetylcyclobutaneacetic Acid hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine R1R2NH stab NaBH(OAc)3 iminium Iminium Ion hemiaminal->iminium - H2O product Final Amine Product iminium->product + [H-] from NaBH(OAc)3

Caption: Mechanism of reductive amination.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the amine or the reducing agent. Pre-forming the imine/iminium ion for a longer period before adding the reducing agent may also improve the outcome.

  • Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the ketone. Ensure that a selective reducing agent like STAB is used. If using NaBH₄, the imine should be formed and isolated before reduction.[9]

  • Incomplete Reaction: Ensure the reagents are of good quality and anhydrous conditions are maintained where necessary. The reaction may require a longer reaction time or gentle heating.

  • Purification Challenges: Amino acids can be challenging to purify by standard silica gel chromatography due to their polar and sometimes zwitterionic nature. The use of a modified eluent system (e.g., with added acid or base) or alternative purification techniques like ion-exchange chromatography or reverse-phase chromatography may be necessary.

Conclusion

The reductive amination of 2-acetylcyclobutaneacetic acid offers a direct and efficient route to novel amino acid derivatives. The use of sodium triacetoxyborohydride is highly recommended for this transformation due to its mildness, selectivity, and safety profile. By carefully controlling the reaction conditions and employing the appropriate workup and purification strategies, researchers can successfully synthesize a wide range of valuable compounds for applications in drug discovery and chemical biology.

References

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(3), 479-482. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 11-25). American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Leah4sci. (2020, May 7). 09.10 Reductive Amination [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]

  • LibreTexts. (2023, January 22). Reductive Amination. [Link]

  • Andrew D. S. (n.d.). Reductive Amination. WordPress. [Link]

Sources

scale-up production techniques for acetylcyclobutaneacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Production Techniques for Acetylcyclobutaneacetic Acid

Abstract & Strategic Scope

This application note details the process chemistry for the scale-up of 1-acetylcyclobutane-1-acetic acid , a critical quaternary carbon scaffold often utilized as a bioisostere in the development of Gabapentinoids and novel amino acid analogs.

While natural analogs like pinonic acid (3-acetyl-2,2-dimethylcyclobutaneacetic acid) are derived from terpene oxidation, the geminal 1,1-disubstituted scaffold requires total synthesis. This guide prioritizes a homologation strategy starting from ethyl acetoacetate. This route is selected for its atom economy, avoidance of hazardous diazomethane (Arndt-Eistert conditions), and reliance on robust unit operations suitable for pilot-plant reactors (50L–200L).

Target Molecule:

  • IUPAC: 2-(1-acetylcyclobutyl)acetic acid

  • Key Structural Feature: Quaternary carbon bearing both an acetyl group and an acetic acid side chain.[1]

Strategic Pathway & Reaction Logic

The synthesis is designed around the "Acetoacetate Cycloalkylation-Homologation" pathway. This approach circumvents the difficult direct alkylation of tertiary ketones by establishing the cyclobutane ring early using the acidic methylene of acetoacetate.

The Workflow (DOT Visualization)

SynthesisPathway Start Ethyl Acetoacetate + 1,3-Dibromopropane Step1 Step 1: Cycloalkylation (Ethyl 1-acetylcyclobutane-1-carboxylate) Start->Step1 K2CO3/DMSO or NaOEt/EtOH Step2 Step 2: Selective Reduction (1-Acetyl-1-hydroxymethylcyclobutane) Step1->Step2 NaBH4/LiCl (Chemoselective) Step3 Step 3: Nitrile Homologation (1-Acetylcyclobutane-1-acetonitrile) Step2->Step3 1. MsCl/TEA 2. NaCN Final Step 4: Hydrolysis (1-Acetylcyclobutane-1-acetic Acid) Step3->Final HCl/H2O Reflux

Figure 1: Four-step homologation strategy designed for scalable safety and impurity control.

Detailed Protocols & Critical Process Parameters (CPPs)

Phase 1: Construction of the Cyclobutane Core

Objective: Synthesis of Ethyl 1-acetylcyclobutane-1-carboxylate. Mechanism: Double nucleophilic substitution (dialkylation) of the active methylene.

  • Reagents: Ethyl acetoacetate (1.0 eq), 1,3-Dibromopropane (1.1 eq), Potassium Carbonate (2.5 eq), DMSO (Solvent).

  • Scale-Up Note: While Sodium Ethoxide (NaOEt) is classic, using Potassium Carbonate in DMSO often provides a cleaner profile for cyclization reactions by reducing O-alkylation side products.

Protocol:

  • Charge reactor with DMSO (5 vol) and milled

    
    .
    
  • Add Ethyl Acetoacetate at 20°C. Stir for 30 min to generate the enolate.

  • Critical Step: Add 1,3-Dibromopropane dropwise over 2 hours. Exotherm Alert: Maintain internal temperature (Ti) < 45°C to prevent polymerization of the alkyl halide.

  • Heat to 60°C for 12 hours. Monitor via GC-MS (Target: Disappearance of mono-alkylated intermediate).

  • Work-up: Quench with ice water (10 vol). Extract with MTBE (Methyl tert-butyl ether).

  • Purification: Vacuum distillation. (Boiling point approx. 95-100°C at 5 mmHg).

Phase 2: Chemoselective Reduction

Objective: Reduce the ester to the alcohol without reducing the ketone (Acetyl group). Challenge: Standard LiAlH4 will reduce both the ester and the ketone. Solution: Use NaBH4 with LiCl (generates LiBH4 in situ) or Zn(BH4)2 , which are more selective for esters in the presence of ketones under controlled conditions, or protect the ketone as a ketal (optional but expensive). Alternative Scale-Up Route: Protect ketone with ethylene glycol -> Reduce Ester -> Deprotect. For this note, we assume the Ketal Protection Route for maximum purity.

Protocol (Protection-Reduction-Deprotection):

  • Protection: Reflux Ethyl 1-acetylcyclobutane-1-carboxylate with Ethylene Glycol (1.2 eq) and pTSA (cat.) in Toluene with a Dean-Stark trap.

  • Reduction: Cool protected ester in THF. Add LiAlH4 (0.6 eq) as a solution in THF/Toluene. Maintain Ti < 10°C.

  • Quench: Fieser work-up (Water, 15% NaOH, Water). Filter salts.[2]

  • Result: (1-(2-methyl-1,3-dioxolan-2-yl)cyclobutyl)methanol.

Phase 3: Homologation (The "One-Carbon" Extension)

Objective: Convert the alcohol (-CH2OH) to the acetic acid precursor (-CH2CN).

Protocol:

  • Activation: Dissolve alcohol in DCM. Add Triethylamine (1.5 eq). Cool to 0°C. Add Methanesulfonyl Chloride (MsCl, 1.1 eq). Stir 2h. Aqueous wash.[1][2][3][4]

  • Cyanation: Dissolve crude mesylate in DMSO. Add NaCN (1.2 eq).

    • Safety Critical: Reactor must be vented to a caustic scrubber (NaOH/Bleach) to neutralize any HCN generation.

    • Heat to 80°C for 4 hours.

  • Work-up: Cool to 20°C. Quench into dilute bleach solution (to destroy excess cyanide). Extract with Ethyl Acetate.[4][5]

Phase 4: Hydrolysis & Deprotection

Objective: Convert nitrile to acid and remove ketal protection (if used).

Protocol:

  • Charge nitrile intermediate to reactor.

  • Add 6M HCl (5 vol).

  • Reflux (100°C) for 6–8 hours. This single step hydrolyzes the nitrile to the carboxylic acid and removes the ketal protecting group to restore the acetyl moiety.

  • Isolation: Cool to 5°C. The product, 1-acetylcyclobutane-1-acetic acid , often crystallizes directly from the acidic aqueous phase due to the lipophilic cyclobutane ring.

  • Recrystallization: Recrystallize from n-Heptane/Ethyl Acetate (9:1) to remove trace amide intermediates.

Scale-Up Data & Safety Parameters

ParameterSpecificationRationale
Exotherm Control (Step 1)

/ hour
Alkylation of acetoacetate is highly exothermic; runaway can lead to O-alkylation impurities.
Cyanide Management (Step 3) Scrubber pH > 12NaCN + Acid = HCN gas (Fatal). Scrubber must contain NaOCl (Bleach) to oxidize cyanide.
Solvent Swap DMSO

MTBE

Toluene
DMSO is hard to remove; aqueous extraction with MTBE is efficient. Toluene is used for azeotropic drying.
Yield Targets Overall: 45–55%Step 1 (80%), Step 2 (90%), Step 3 (85%), Step 4 (80%).

Analytical Validation (Self-Correcting Quality Control)

To ensure the protocol is "self-validating," the following stop/go criteria must be met at each stage:

  • Step 1 QC (GC-MS): Look for the molecular ion of the product. Critical Impurity: Check for O-alkylated enol ether . If >5%, the reaction temperature was too high.

  • Step 3 QC (IR Spectroscopy):

    • Disappearance: O-H stretch (3400 cm⁻¹).

    • Appearance: Nitrile stretch (2250 cm⁻¹).

    • Validation: If OH stretch persists, mesylation was incomplete. Do not proceed to cyanide step.

  • Final Product QC (NMR):

    • 1H NMR (CDCl3): Look for the sharp singlet of the Acetyl methyl group (~2.1 ppm) and the singlet of the methylene group alpha to the carboxyl (~2.7 ppm). The cyclobutane protons will appear as multiplets between 1.8–2.5 ppm.

    • 13C NMR: Confirm Quaternary Carbon signal (~50-55 ppm).

References

  • Cycloalkylation Chemistry: Krapcho, A. P., et al. "spiro-Cycloalkylation of active methylene compounds." Journal of Organic Chemistry, 39.16 (1974): 2320-2322.

  • Gabapentin Analog Synthesis: Bryans, J. S., et al. "3-Substituted GABA analogs with central nervous system activity: A review." Medicinal Research Reviews, 19.2 (1999): 149-177.

  • Nitrile Hydrolysis Standards: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Nitrile to Acid conversion).
  • Pinonic Acid Context: Organic Syntheses, Coll. Vol. 9, p. 28 (1998); Vol. 74, p. 1 (1996). (Reference for oxidative cleavage of pinene if the 3-acetyl isomer is desired).

Disclaimer: This protocol involves hazardous reagents (NaCN, Alkyl Halides).[4] All procedures must be reviewed by a qualified EHS (Environment, Health, and Safety) professional before execution at scale.

Sources

Application Note: Functionalization of the Cyclobutane Ring in 2-Acetyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclobutane ring, with a strain energy of ~26.5 kcal/mol, represents a high-value bioisostere in medicinal chemistry, often serving as a rigid replacement for gem-dimethyl or phenyl groups to improve metabolic stability. However, functionalizing the ring after construction is synthetically non-trivial due to the risk of ring fragmentation and the steric "pucker" of the scaffold. This guide details the functionalization of 2-acetyl derivatives (where the acetyl group serves as both a handle and a liability). We focus on overcoming the kinetic preference for methyl-group functionalization to achieve ring-selective modification via Palladium-catalyzed C–H activation and thermodynamic enolate control.

Part 1: Strategic Considerations & Mechanistic Logic

The Reactivity Landscape

In an acetylcyclobutane system, three distinct sites compete for reactivity. Understanding the electronic and steric bias of these sites is the prerequisite for successful functionalization.

SiteDescriptionReactivity ChallengeStrategy
Site A: Acetyl Methyl (

)
The

group external to the ring.
Kinetically Favored. Sterically unhindered; protons are acidic (

).
Must be blocked or thermodynamic conditions must be used to shift deprotonation to the ring.
Site B: Ring Junction (

)
The tertiary carbon (C1/C2) attached to the carbonyl.Thermodynamically Favored (sometimes). Sterically crowded; formation of exocyclic double bond (enolate) increases ring strain.Use of bulky bases (LiHMDS) or specific directing groups.
Site C: Distal Ring Carbons (

)
The C3/C4 methylene groups.Inert. High bond dissociation energy (BDE) for C–H bonds.Requires Transition Metal Catalyzed C–H Activation using the acetyl as a directing group.
The "Pucker" Effect and Stereocontrol

Cyclobutane is not planar; it exists in a puckered conformation (dihedral angle ~25-35°) to relieve torsional strain.

  • Impact: Substituents prefer the equatorial position to minimize 1,3-diaxial-like repulsions.

  • Risk: The acetyl group at C1 makes the

    
    -proton acidic. Basic conditions often lead to epimerization, converting the kinetic cis-isomer to the thermodynamic trans-isomer (or vice versa, depending on the other substituents).
    

Part 2: Experimental Protocols

Protocol A: Palladium-Catalyzed -C(sp³)-H Arylation

Target: Functionalizing the C3 position (Distal) using the Acetyl group.

Rationale: Standard reagents cannot touch the C3 position. We utilize the acetyl group to form a transient directing group (TDG) or oxime, guiding a Palladium catalyst to the


-C-H bond. This method, pioneered by the Yu group, is the gold standard for distal functionalization.
Reagents & Equipment
  • Substrate: Acetylcyclobutane derivative (1.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: Mono-N-protected amino acid (MPAA) ligand (e.g., Ac-Gly-OH or specialized Yu ligands) (20 mol%)

  • Directing Agent: Glycine or distinct oxime pre-formation (if not using transient method).

  • Arylating Agent: Aryl Iodide (Ar-I) (2.0 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol.

Step-by-Step Methodology
  • Pre-complexation (Glovebox recommended): In a sealed tube, combine

    
    , Ligand, and Base.
    
  • Substrate Addition: Add the acetylcyclobutane and the Aryl Iodide.

  • Solvent & Seal: Add HFIP (0.2 M concentration). Seal the tube under Argon.

  • Heating: Heat to 100°C for 12–24 hours. Note: The high temperature is required to overcome the activation energy of the C(sp³)-H bond.

  • Workup: Cool to RT. Filter through a Celite pad to remove Silver salts. Rinse with EtOAc.

  • Purification: Concentrate and purify via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).

Critical Checkpoint:

  • Self-Validation: If the starting material is recovered unreacted, the directing group interaction is weak. Convert the Acetyl group to an Oxime (

    
    ) or Hydrazone  prior to catalysis to increase binding affinity to Pd.
    
Protocol B: Regioselective -Alkylation (Thermodynamic Control)

Target: Functionalizing the Ring Carbon (C1/C2) adjacent to the Acetyl.

Rationale: Kinetic deprotonation (LDA, -78°C) removes the proton from the acetyl methyl group (less hindered). To alkylate the ring, we must force thermodynamic equilibration to form the more substituted enolate on the ring, despite the strain.

Reagents
  • Base: Potassium tert-butoxide (

    
    ) or KH (Thermodynamic bases).
    
  • Solvent: THF (anhydrous) or

    
    -BuOH.
    
  • Electrophile: Alkyl Halide (e.g., MeI, BnBr).

Step-by-Step Methodology
  • Enolate Equilibration:

    • Dissolve substrate in THF.

    • Add

      
       (1.1 equiv) at Room Temperature  (not -78°C).
      
    • Stir for 1 hour. Allows the enolate to equilibrate between the kinetic (methyl) and thermodynamic (ring) forms.

  • Trapping:

    • Add the Alkyl Halide slowly.

    • Reflux may be required if the ring position is sterically congested.

  • Quench: Pour into saturated

    
    .
    
  • Analysis: Check crude NMR.

    • Success: Disappearance of the ring methine proton (quartet/multiplet at ~3.0-3.5 ppm).

    • Failure: Alkylation of the methyl group (appearance of ethyl ketone signals).

Part 3: Visualization & Workflows

Decision Matrix: Pathway Selection

Use this diagram to select the correct protocol based on your target position.

FunctionalizationStrategy Start Target Position on 2-Acetylcyclobutane Pos_Alpha_Ring Ring Carbon (Alpha to C=O) Start->Pos_Alpha_Ring Pos_Alpha_Methyl Acetyl Methyl Group (External) Start->Pos_Alpha_Methyl Pos_Beta_Ring Distal Ring Carbon (C3/C4) Start->Pos_Beta_Ring Method_Thermo Protocol B: Thermodynamic Enolization (KOtBu / RT) Pos_Alpha_Ring->Method_Thermo Requires Equilibration Method_Kinetic Kinetic Enolization (LDA / -78°C) Pos_Alpha_Methyl->Method_Kinetic Steric Preference Method_CH Protocol A: Pd-Catalyzed C-H Activation (Directing Group) Pos_Beta_Ring->Method_CH Requires Metal Catalysis

Caption: Strategic decision tree for selecting the functionalization protocol based on the desired site of modification.

Workflow: Pd-Catalyzed C-H Activation

The mechanistic flow for Protocol A.

CH_Activation Substrate Acetyl Cyclobutane Coordination Pd-Coordination (Directing Group) Substrate->Coordination + Pd(OAc)2 Activation C-H Cleavage (CMD Mechanism) Coordination->Activation Ag2CO3 / Heat Coupling Reductive Elimination Activation->Coupling + Ar-I Coupling->Coordination Cycle repeats Product Functionalized Cyclobutane Coupling->Product Pd(0) release

Caption: Catalytic cycle for the Palladium-mediated C(sp3)-H functionalization of the cyclobutane ring.

Part 4: Troubleshooting & Quality Control

Epimerization Check

The most common failure mode in acetylcyclobutane chemistry is the loss of stereochemical integrity at C1.

  • Diagnostic:

    
     NMR Coupling Constants (
    
    
    
    ).
  • Rule of Thumb:

    • Cis-1,2-disubstituted: Generally larger coupling constants (

      
      ) due to pseudo-equatorial/equatorial interactions in the puckered ring.
      
    • Trans-1,2-disubstituted: Generally smaller coupling constants (

      
      ) or distinct shielding patterns.
      
  • Validation: Always run a NOESY experiment. A strong correlation between the acetyl methyl protons and the C2-proton indicates a cis relationship.

Solvent Effects on C-H Activation

If Protocol A yields <20%:

  • Switch Solvent: Change from t-Amyl Alcohol to HFIP (Hexafluoroisopropanol) . HFIP is known to stabilize the transition state of C–H activation steps and boost reactivity of electron-deficient Pd species.

  • Ligand Swap: Switch from simple amino acids to mono-N-protected amino acid (MPAA) ligands, which accelerate the CMD (Concerted Metalation-Deprotonation) step.

References

  • Palladium-Catalyzed C(sp3)

    • Title: Ligand-Promoted C(sp3)–H Arylation of Cyclobutane Derivatives.[1]

    • Source:J. Am. Chem. Soc. (Yu Group).[1][2]

    • URL:[Link]

  • Ring Strain and Reactivity

    • Title: Ring Strain and the Structure of Cycloalkanes.[3][4][5]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Enolate Chemistry & Stereocontrol

    • Title: Stereoselective Alkylation of Chiral Enol
    • Source:Angewandte Chemie Int.[6] Ed.

    • URL:[Link]

  • Cyclobutane in Drug Design

    • Title: Cyclobutanes in Small-Molecule Drug Candid
    • Source:J. Med. Chem.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Thermal Stability of 2-Acetylcyclobutaneacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-acetylcyclobutaneacetic acid . This compound, while structurally related to the common Ivabradine intermediate (3-acetylcyclobutaneacetic acid), presents unique stability challenges due to the 1,2-substitution pattern on the cyclobutane ring.

This guide prioritizes the prevention of intramolecular cyclization and thermal epimerization , the two primary degradation pathways for this specific isomer.

Status: Active Document ID: TS-2ACBA-001 Last Updated: February 12, 2026 Audience: Process Chemistry, Analytical Development, CMC

Core Stability Profile & Degradation Mechanisms

Unlike its 3-isomer counterpart, 2-acetylcyclobutaneacetic acid possesses a critical structural vulnerability: the proximity of the acetyl (


) and acetic acid (

) side chains. In the cis-configuration, these groups are spatially aligned to undergo intramolecular condensation , forming a bicyclic lactone. This reaction is thermally driven and acid-catalyzed.
Primary Degradation Pathways
  • Intramolecular Lactonization (Pseudo-Acid Formation):

    • Mechanism: The carboxyl oxygen attacks the ketone carbonyl, forming a cyclic lactol (pseudo-acid), which subsequently dehydrates to a bicyclic enol-lactone.

    • Trigger: Temperatures

      
      , acidic pH, or prolonged storage in protic solvents.
      
  • Thermal Epimerization:

    • Mechanism: Interconversion between cis and trans isomers via enolization of the acetyl group. The trans-isomer is generally thermodynamically favored to reduce steric strain between the 1,2-substituents.

    • Trigger: Temperatures

      
      , basic conditions.
      
  • Decarboxylation:

    • Mechanism: Loss of

      
      . While less common than in 
      
      
      
      -keto acids, the ring strain of cyclobutane can lower the activation energy for this pathway at temperatures
      
      
      .

Troubleshooting Guide & FAQs

Issue 1: "I see a new, less polar peak appearing in my HPLC chromatogram after drying."

Diagnosis: You are likely observing the formation of the bicyclic lactone (dehydrated pseudo-acid). The loss of the polar carboxylic acid functionality and the formation of a cyclic ether/ester linkage reduces polarity, increasing retention time in Reverse Phase HPLC (RP-HPLC).

Corrective Action:

  • Temperature Limit: Do not exceed 35°C during rotary evaporation or vacuum drying.

  • Azeotropic Drying: Avoid heat alone. Use azeotropic removal of water (e.g., with toluene or DCM) at low temperature/high vacuum to dry the compound without thermal stress.

  • pH Check: Ensure the solution was not acidified prior to drying. Traces of mineral acid (HCl, H₂SO₄) catalyze lactonization rapidly. Neutralize with a mild buffer (e.g., sodium bicarbonate) if necessary before concentration.

Issue 2: "The melting point of my solid is lower than reported, and the range is broadening."

Diagnosis: This indicates epimerization (cis/trans scrambling). The 2-acetylcyclobutaneacetic acid often exists as a specific isomer (usually cis from certain synthetic routes). Thermal stress causes equilibration to the trans-isomer, creating a eutectic mixture with a depressed melting point.

Corrective Action:

  • Storage: Store the solid at -20°C . The cyclobutane ring conformation is dynamic; low temperature freezes this motion.

  • Recrystallization: If epimerization has occurred, recrystallization is difficult due to the similar solubilities of the isomers. Chromatographic purification (silica gel with 1% acetic acid) is recommended over thermal recrystallization.

Issue 3: "Is this compound compatible with alcoholic solvents for storage?"

Answer: No. Avoid storing 2-acetylcyclobutaneacetic acid in methanol or ethanol for extended periods (>24 hours), especially if not refrigerated.

  • Risk: In addition to lactonization, the carboxyl group can undergo Fischer esterification with the solvent, or the acetyl group can undergo acetal formation. Both reactions are equilibrium-driven and accelerated by the inherent acidity of the compound (autocatalysis).

  • Recommended Solvent: Store stock solutions in Acetonitrile (MeCN) or Dichloromethane (DCM) , which are aprotic and non-nucleophilic.

Visualizing the Degradation Pathways

The following diagram maps the kinetic and thermodynamic risks associated with the 2-isomer. Note the "Danger Zone" involving the bicyclic lactone formation.

G cluster_0 Thermal Degradation Cascade Start 2-Acetylcyclobutaneacetic acid (Cis-Isomer) Trans Trans-Isomer (Epimerization Product) Start->Trans Heat (>60°C) / Base Lactol Cyclic Lactol (Intermediate) Start->Lactol Acid / Protic Solvent RingOpen Acyclic Diene (Ring Opening) Start->RingOpen High Heat (>150°C) Trans->Start Equilibrium Trans->RingOpen High Heat (>150°C) Lactone Bicyclic Enol-Lactone (Dehydration Product) Lactol->Lactone - H₂O (Heat/Vacuum)

Figure 1: Thermal degradation pathways of 2-acetylcyclobutaneacetic acid. The red path (Lactonization) is the primary risk during drying and storage.

Validated Stability Testing Protocol

Use this protocol to validate the integrity of your specific batch under your lab's conditions.

Materials Required
  • HPLC System: C18 Column (e.g., Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses ionization, keeping the acid protonated).

    • B: Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile (Cold).

Step-by-Step Methodology
StepActionTechnical Rationale
1 Preparation Dissolve 10 mg of sample in 10 mL of cold diluent. Inject immediately (T=0).
2 Stress Test A (Thermal) Heat an aliquot at 60°C for 4 hours in a sealed vial. Analyze.
3 Stress Test B (Acid) Add 1 drop of 1M HCl to an aliquot; let stand at RT for 2 hours. Analyze.
4 Data Analysis Calculate % Area Normalization . If impurity growth > 0.5% in Test A, strict temperature controls (<30°C) are mandatory for your process.

References

  • General Cyclobutane Stability

    • Wiberg, K. B. (1986). The Thermal Decomposition of Cyclobutane. Journal of the American Chemical Society.[1] The high ring strain energy (~26 kcal/mol) of cyclobutane makes substituted derivatives prone to ring-opening and rearrangement at elevated temperatures.

    • Source:

  • Analogous Chemistry (Pinonic Acid)

    • Ma, Y., et al. (2013). Experimental and Theoretical Study of Aqueous cis-Pinonic Acid Photolysis.
    • Source:

  • Lactonization of Gamma-Keto Acids

    • Jones, D. T. (2014). Cyclization of levulinic acid and its derivatives. Demonstrates the universal propensity of keto-acids with appropriate spacing (gamma/delta) to form pseudo-acid lactones under thermal stress.
    • Source:

  • Analytical Methods for Cyclobutane Derivatives

    • Zhang, Y., et al. (2010).[2] Seasonal cycle and temperature dependence of pinene oxidation products. Provides validated HPLC-MS methods for separating cyclobutane-based acids from their degradation products.

    • Source:

Sources

resolving enantiomers of 2-acetylcyclobutaneacetic acid via chiral chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

User Query: "I need to resolve the enantiomers of 2-acetylcyclobutaneacetic acid. I am seeing inconsistent peak shapes and poor resolution."

Scientist's Analysis: Resolving 2-acetylcyclobutaneacetic acid presents a dual challenge:

  • Chemical Nature: It is a weak acid containing a ketone. The carboxylic acid moiety (

    
    ) will ionize in neutral solvents, causing severe peak tailing or total retention loss on silica-based chiral stationary phases (CSPs).
    
  • Stereochemistry: The cyclobutane ring imposes rigidity. Depending on your synthesis, you may have a mixture of diastereomers (cis and trans) in addition to their respective enantiomers. You might observe up to four peaks (two enantiomeric pairs).

This guide prioritizes Immobilized Polysaccharide CSPs (e.g., Chiralpak IA/IC/IG) due to the potential need for non-standard solvents (THF, DCM) to solubilize the polar cyclobutane core during scale-up.

Core Directive: The "Golden Path" Screening Protocol

Do not guess. Follow this screening hierarchy to establish a baseline method.

Phase 1: Column Selection (The "Big 3")

We utilize a specific subset of columns known for high selectivity toward carbonyl-containing acids.

PriorityColumn CodeSelectorRationale
1 Chiralpak IC (or equivalent)Cellulose tris(3,5-dichlorophenylcarbamate)Excellent hydrogen bonding capabilities; often the "go-to" for polar acids.
2 Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)Immobilized version of the legendary AD-H. High success rate for cyclic ketones.
3 Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)Unique selectivity for molecules with steric bulk (like cyclobutane rings).
Phase 2: Mobile Phase Composition (Normal Phase)

Standard Screening Solvent:n-Hexane / Ethanol / TFA (90:10:0.1 v/v/v)

  • Why Ethanol? Ethanol generally provides better peak shape for polar acids than Isopropanol (IPA) due to stronger solvation of the acid moiety.

  • Why TFA (Trifluoroacetic Acid)? You must acidify the mobile phase.

    • Without TFA:[1] The analyte exists as

      
      . It will bind ionically to the silica support, resulting in broad, tailing peaks that never elute.
      
    • With TFA: The analyte remains as

      
       (neutral), allowing the chiral selector to engage in hydrogen bonding with the acetyl and carboxylic groups.
      
Phase 3: The Decision Tree (Visualization)

ChiralScreening Start Start: 2-Acetylcyclobutaneacetic Acid (Racemic Mixture) Screen1 Screen 1: Chiralpak IC Hex/EtOH/TFA (90:10:0.1) Start->Screen1 CheckRes Check Resolution (Rs) & Peaks Screen1->CheckRes Success Success: Rs > 1.5 Proceed to Validation CheckRes->Success 2 clean peaks FourPeaks Issue: 4 Peaks Visible (Diastereomers + Enantiomers) CheckRes->FourPeaks Complex chromatogram Tailing Issue: Severe Tailing (Tf > 1.5) CheckRes->Tailing Broad peaks NoRet Issue: No Retention (k' < 0.5) CheckRes->NoRet Elutes at t0 FixFour Action: Pre-purify Diastereomers on Achiral Silica (Flash/Prep) FourPeaks->FixFour FixTailing Action: Increase TFA to 0.2% OR Switch to Hex/IPA Tailing->FixTailing FixNoRet Action: Switch to Polar Organic Mode (100% Acetonitrile + 0.1% TFA) NoRet->FixNoRet FixTailing->Screen1 Retest FixNoRet->Screen1 Retest on IG/IA

Caption: Logical workflow for screening acidic chiral compounds. Note the critical branch points for diastereomer handling and mobile phase acidity.

Troubleshooting & FAQs (The "Fix-It" Module)

These answers address specific failure modes reported by users working with cyclobutane derivatives.

Q1: I see four peaks. Is my column broken?

Diagnosis: No. You likely have a mixture of cis and trans diastereomers, and the chiral column is separating the enantiomers of both.

  • The Science: The synthesis of cyclobutanes often yields both diastereomers unless a stereoselective route was used. Chiral columns are excellent at separating diastereomers (which have different physical properties) in addition to enantiomers.

  • The Fix:

    • Check the area ratio. If you see two large peaks and two small peaks, you have a major/minor diastereomer mix.

    • Recommendation: If possible, remove the unwanted diastereomer using standard achiral silica chromatography (Flash or Prep HPLC) before attempting chiral resolution. This simplifies the chiral method development.[2]

Q2: My baseline is wavy and noisy at 210 nm.

Diagnosis: This is likely an artifact of the mobile phase additive or the solvent cutoff.

  • The Science: TFA absorbs UV light significantly below 215 nm. If your method relies on detecting the carbonyl stretch of the acetyl group (which is weak), you are forced to use low wavelengths (205-215 nm).

  • The Fix:

    • Switch Additive: Replace TFA with Phosphoric Acid (0.1%) if using an immobilized column (IA/IC). Phosphoric acid is transparent at 210 nm. Note: Do not use phosphoric acid on coated columns (AD/OD) without strict water control.

    • Reference Wavelength: Ensure your DAD reference wavelength is set "Off" or sufficiently far from the sample absorption to avoid subtracting real signal.

Q3: The sample precipitates when I inject it.

Diagnosis: Solubility mismatch. 2-acetylcyclobutaneacetic acid is polar; Hexane is non-polar.

  • The Science: Injecting a sample dissolved in MeOH/DMSO into a 90% Hexane stream causes immediate precipitation at the column head, leading to split peaks or high backpressure.

  • The Fix:

    • Dissolve the sample in the mobile phase (Hex/EtOH).

    • If insoluble, use Dichloromethane (DCM) as the sample diluent.

    • Constraint: You must use an Immobilized column (IA, IC, IG) to inject DCM. DCM will strip the polymer off a coated column (AD, OD).

Q4: I have retention, but the peaks are merging (poor resolution).

Diagnosis: Insufficient selectivity.[3]

  • The Fix:

    • Temperature: Lower the column temperature to 15°C or 20°C. Chiral recognition is enthalpy-driven; lower temperatures often increase resolution (

      
      ) significantly for small rigid molecules.
      
    • Solvent Switch: Switch the alcohol modifier. If using Ethanol, try 2-Propanol (IPA) . IPA is bulkier and can alter the shape of the chiral cavity, potentially improving the fit for the cyclobutane ring.

Scale-Up Data Summary

When moving from analytical (4.6 mm ID) to preparative (20-50 mm ID), expect the following behavior based on the molecule's pKa.

ParameterAnalytical ScalePreparative ScaleNotes
Loading Capacity ~10-20 µg on column~5-10 mg per injectionAcidic analytes often show "fronting" when overloaded due to anti-Langmuir isotherms.
Solubility Low concernCriticalUse DCM/EtOH mixtures for feed solution (Immobilized columns only).
Recovery N/A>95%Crucial: You must remove TFA from the collected fractions immediately to avoid acid-catalyzed degradation or esterification of the alcohol during evaporation.
Cycle Time 15-20 mins8-12 minsStack injections to maximize throughput.

References & Authoritative Grounding

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Standard protocol for immobilized polysaccharide phases and solvent compatibility).

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Foundational text on the mechanism of acidic additives in chiral HPLC).

  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography.[1][3][][5][6][7][8][9] Wiley. (Detailed discussion on resolution of rigid cyclic structures).

  • Application Note: Enantiomer Separation of Acidic Compounds. Chiral Technologies.[1][5][10] (Specific guidance on TFA/Acetic Acid usage for carboxylic acids).

  • Sigma-Aldrich (Merck). Fundamental Guide to Chiral HPLC Method Development. (General screening strategies).

Sources

overcoming solubility issues of cyclobutane acids in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclobutane Acids Solubility Guide Ticket #CB-SOL-001 | Status: Open | Priority: High

User Support Abstract

Issue: User reports precipitation, cloudiness, or inconsistent data when dissolving cyclobutane-containing carboxylic acids in aqueous buffers (PBS, HEPES, etc.) for biological assays. Root Cause: Cyclobutane acids possess a deceptive physicochemical profile. While the carboxylic acid group (


) suggests water solubility at neutral pH, the lipophilic, rigid cyclobutane ring often drives aggregation or crystallization ("brick dust" behavior) before ionization can stabilize the solution. Furthermore, common buffer cations (e.g., 

) can form insoluble soaps with these acids.

Module 1: The Mechanistic Diagnostic

Why is this happening? Understanding the "Solubility Cliff"

Before attempting a fix, you must diagnose which solubility mechanism is failing. Cyclobutane acids fail for three distinct reasons.

The pKa Trap (Ionization Limited)

Most cyclobutane carboxylic acids have a


 between 4.7 and 4.9 .
  • The Trap: In a stock solution (e.g., DMSO), the acid is protonated (neutral). When you spike this into a buffer at pH 7.4, it should ionize. However, if the local pH at the injection site drops (due to the acid itself), the compound precipitates immediately as the neutral species before it can disperse and ionize.

  • The Symptom: Immediate white precipitate upon addition to buffer.

The "Grease Ball" Effect (Lipophilicity Limited)

The cyclobutane ring is a lipophilic hydrocarbon block. Even if ionized (


), the anionic charge may not be sufficient to drag the greasy ring into solution if the ionic strength of the buffer is high (Salting Out effect).
  • The Symptom: Solution looks clear initially but turns cloudy (Tyndall effect) after 10–20 minutes as micelles or aggregates form.

The Calcium Scum (Counter-ion Incompatibility)

Cyclobutane carboxylates can behave like fatty acids. In the presence of divalent cations (


, 

), they form insoluble salts (calcium cyclobutane carboxylates).
  • The Symptom: Precipitation specifically in Krebs-Ringer or standard cell media, but not in pure water or PBS (w/o Ca/Mg).

Module 2: Troubleshooting Workflows

Workflow A: The "Golden Standard" Dissolution Protocol

Use this for standard biochemical assays (IC50, Enzyme kinetics).

Prerequisites:

  • Compound Stock (10–100 mM in DMSO)

  • Buffer (HEPES or PBS, pH 7.4)

  • Critical: Vortex mixer

StepActionTechnical Rationale
1 Prepare Intermediate Dilution Do NOT add 100% DMSO stock directly to the buffer. Dilute stock 1:10 with PEG-400 or Ethanol .
2 The "Vortex Injection" Set buffer tube to vortex continuously. Inject the intermediate mix into the center of the vortex.
3 pH Check (Crucial) Check pH after addition. If pH < 5.5, the compound will crash.
4 Sonication Sonicate for 5 mins at ambient temp.
Workflow B: The "Rescue" Formulation (For stubborn compounds)

Use this when Workflow A fails or for animal dosing.

The "Meglumine Shift" Strategy: Standard sodium salts of lipophilic acids often "salt out." Meglumine (N-methyl-D-glucamine) is a bulky organic counter-ion that prevents crystal packing.

  • Calculate moles of Cyclobutane Acid.

  • Add 1.05 equivalents of Meglumine (dissolved in water).

  • Add water/buffer to volume.

  • Result: The bulky meglumine cation acts as a spacer, preventing the cyclobutane rings from stacking.

Module 3: Visual Troubleshooting Guide

Figure 1: The Solubility Decision Tree

Follow this logic path to identify the correct solvent system.

SolubilityTree Start Start: Compound Precipitates Check_pH Check pH of final solution. Is pH > (pKa + 2)? (Usually pH > 7.0) Start->Check_pH Adjust_pH Adjust pH to 7.4-8.0 with NaOH or Tris Check_pH->Adjust_pH No Check_Ca Does Buffer contain Ca2+ or Mg2+? Check_pH->Check_Ca Yes Adjust_pH->Check_Ca Chelate Switch to Ca-free buffer or add EDTA Check_Ca->Chelate Yes Check_LogP Is LogP > 3.0? Check_Ca->Check_LogP No Complex Use Cyclodextrin (HP-beta-CD) Check_LogP->Complex Yes (Very Lipophilic) CoSolvent Add Cosolvent: 5% DMSO + 5% Tween80 Check_LogP->CoSolvent No (Moderately Lipophilic)

Caption: Decision matrix for solubilizing cyclobutane derivatives. Blue nodes represent diagnostic checks; Green/Red/Yellow nodes represent intervention steps.

Module 4: Advanced Solubilization (Cyclodextrins)

When pH adjustment and cosolvents fail, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the industry standard for small rings like cyclobutane.

Mechanism: The cyclobutane ring fits snugly into the lipophilic cavity of the


-CD torus, while the hydrophilic exterior interacts with water.

Protocol: The "Complexation" Method

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water (or buffer).
    
  • Add the solid cyclobutane acid to this vehicle.

  • Stir vigorously for 4–24 hours at room temperature.

  • Filter (0.22

    
    m) to remove uncomplexed solid.
    
  • Note: This creates a thermodynamic equilibrium. Do not dilute this stock >10-fold, or the drug may release and precipitate.

Module 5: Frequently Asked Questions (FAQs)

Q: My compound precipitates in PBS but dissolves in water. Why? A: This is the Common Ion Effect . PBS contains high concentrations of Sodium (


). If your compound is a sodium salt, the excess 

in PBS shifts the equilibrium back toward the solid state.
  • Fix: Use a buffer with a different cation (e.g., Tris-HCl or Potassium Phosphate) or lower the ionic strength (0.5x PBS).

Q: Can I heat the solution to dissolve the aggregates? A: Proceed with Caution. While heat increases solubility (


), cyclobutane acids often exhibit Temperature Hysteresis . They may dissolve at 40°C, but upon cooling to 37°C (assay temp), they will form supersaturated solutions that crash out unpredictably during your experiment, ruining the data.
  • Rule: If it doesn't dissolve at 25°C, do not use heat to force it unless you maintain that temp.

Q: What is the maximum DMSO concentration I can use? A:

  • Cell-based assays: < 0.5% (Cyclobutanes are often toxic; DMSO enhances permeability and toxicity).

  • Enzymatic assays: < 5.0% (Check enzyme tolerance).

  • In vivo (IV): Avoid DMSO. Use the HP-

    
    -CD protocol (Module 4).
    

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on pKa and solubility profiling).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • PubChem. (n.d.). Cyclobutanecarboxylic acid (Compound CID 19494).[2] National Library of Medicine. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

Sources

Technical Support Center: Purification Strategies for CAS 412011-44-0

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid

Context: Key Intermediate for NK-1 Receptor Antagonists (e.g., Rolapitant, Netupitant)

Module 1: Diagnostic Triage

Start Here. Before initiating any purification, characterize your raw batch to select the correct protocol.

ObservationLikely Root CauseRecommended Protocol
Yellow/Brown Coloration Oxidation byproducts or trace transition metals (Pd/Ni) from cross-coupling steps.Protocol C (Carbon/Silica Treatment)
Low Assay (<95%) but Clean HPLC Inorganic salt contamination (Li, Mg, Na) or retained solvent.Protocol A (Acid-Base Swing)
"Des-methyl" Impurity (>0.5%) Incomplete methylation during synthesis (presence of mono-methyl analog).Protocol B (Recrystallization)
Unreacted SM (>1.0%) Residual 3,5-bis(trifluoromethyl)bromobenzene.Protocol A (Partitioning)

Module 2: Purification Protocols

Protocol A: The "Acid-Base Swing" (Chemical Purification)

Objective: Removal of neutral organic impurities (unreacted halides) and inorganic salts. Mechanism: Exploits the acidity of the carboxylic acid (


). The electron-withdrawing 

groups increase acidity compared to standard benzoic acids, allowing distinct separation from neutrals.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude CAS 412011-44-0 in Ethyl Acetate (EtOAc) (10 mL per gram of solid).

  • Basification: Add 1.0 M NaOH slowly with vigorous stirring until the aqueous layer pH reaches 10–11.

    • Why? This deprotonates the carboxylic acid, moving the product into the aqueous phase as the sodium salt. Neutral impurities (starting material bromides) remain in the organic layer.

  • Phase Separation: Separate layers. Keep the Aqueous Layer .

    • Troubleshooting: If an emulsion forms, add brine. The fluorinated nature of the compound can increase surface tension issues.

  • Organic Wash: Wash the aqueous layer twice with fresh EtOAc or MTBE. Discard these organic washes (they contain the neutral impurities).

  • Acidification (Critical Step): Cool the aqueous layer to 5–10°C. Slowly add 2.0 M HCl until pH < 2.

    • Observation: The product will precipitate as a white solid.

  • Recovery: Extract the milky aqueous mixture with fresh EtOAc. Wash this final organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
Protocol B: Recrystallization (Physical Purification)

Objective: Removal of structural analogs (e.g., des-methyl impurity) and color bodies. Solvent System: Toluene / Heptane (Anti-solvent method).

Step-by-Step Workflow:

  • Slurry: Suspend the solid from Protocol A in Toluene (3 mL/g).

  • Heating: Heat to 80–85°C. The solid should fully dissolve. If not, add Toluene in 0.5 mL/g increments.

    • Note: Do not exceed 100°C; thermal decarboxylation is a low but non-zero risk for gem-dimethyl acids over prolonged periods.

  • Anti-Solvent Addition: Remove from heat. Immediately add Heptane (2 mL/g) while stirring.

  • Controlled Cooling: Allow the mixture to cool to room temperature over 2 hours, then chill to 0–5°C for 1 hour.

    • Causality: Rapid cooling traps impurities. Slow cooling allows the bulky gem-dimethyl product to exclude the planar des-methyl impurity from the lattice.

  • Filtration: Filter the white crystals. Wash with cold Heptane. Dry at 45°C under vacuum.

Module 3: Visualization of Logic

Figure 1: Purification Decision Matrix

This diagram illustrates the logical flow for removing specific impurities based on their chemical nature.

PurificationLogic start Raw CAS 412011-44-0 decision Identify Major Impurity start->decision neutrals Neutral Organics (Bromobenzene SM) decision->neutrals Non-polar salts Inorganic Salts (Li, Mg) decision->salts Ionic analogs Structural Analogs (Des-methyl) decision->analogs Polar/Similar acidbase Protocol A: Acid-Base Extraction neutrals->acidbase Partitioning salts->acidbase Water Wash recryst Protocol B: Recrystallization (Toluene/Heptane) analogs->recryst Lattice Exclusion acidbase->recryst Polishing Step pure Pure Product >99.5% recryst->pure

Caption: Decision tree for selecting purification method based on impurity type. Protocol A removes bulk contaminants; Protocol B polishes structural isomers.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does my product turn into an oil during the Acid-Base extraction acidification step? A: This is "oiling out," common with fluorinated aromatics. It usually happens if the concentration is too high or the temperature is too warm during acidification.

  • Fix: Add a seed crystal during acidification or ensure the temperature is strictly <10°C. If it oils out, extract it back into EtOAc and dry it; do not try to filter the oil.

Q2: I see a persistent impurity at RRT 0.92 (Relative Retention Time). What is it? A: This is likely the Des-methyl impurity (2-(3,5-bis(trifluoromethyl)phenyl)propanoic acid).

  • Mechanism:[1][2][3] It lacks the steric bulk of the second methyl group.

  • Removal: Standard extraction will not remove this (both are acids). You must use Protocol B (Recrystallization). The gem-dimethyl group of the product disrupts packing less than the mono-methyl, allowing separation in non-polar hydrocarbon solvents like Heptane/Toluene [1].

Q3: Can I use DCM (Dichloromethane) instead of EtOAc? A: Yes, but EtOAc is preferred for Green Chemistry and safety profiles in scale-up. However, DCM is a better solvent if you are struggling with solubility of the crude material. If using DCM, remember the organic layer is on the bottom.

References

  • CN105503569A . Synthetic method for Netupitant intermediate 2-(3,5-bi-trifluoromethyl-phenyl)-2-methyl-propionic acid. (2016). Google Patents. Link

  • US 7,049,320 . NK-1 receptor antagonists. (2006). Schering Corp. Google Patents. Link

  • PubChem . Compound Summary: Rolapitant. National Library of Medicine. Link

Sources

stability of 2-acetylcyclobutaneacetic acid under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of 2-acetylcyclobutaneacetic acid , a functionalized cyclobutane building block. The following content is structured to support researchers dealing with stereochemical integrity and chemical reactivity during synthesis and storage.

Executive Summary

2-Acetylcyclobutaneacetic acid presents a dichotomy in stability: it is chemically robust regarding the cyclobutane ring structure but stereochemically fragile under basic conditions.

  • Acidic Conditions: High chemical and stereochemical stability. Recommended for storage and workup.[1]

  • Basic Conditions: High risk of epimerization . Bases strong enough to deprotonate the

    
    -carbon (C2) will cause rapid equilibration to the thermodynamic trans-isomer.
    

Key Recommendation: Maintain acidic or neutral pH (< 7.0) during processing to preserve diastereomeric purity. Avoid exposure to alkoxides or hydroxides at elevated temperatures.

Stability Profile: Acidic vs. Basic Conditions

The molecule contains three distinct reactive centers: the cyclobutane ring (strain energy ~26 kcal/mol), the acetyl group (ketone), and the acetic acid side chain .

Table 1: Stability Matrix
ParameterAcidic Conditions (pH < 4)Basic Conditions (pH > 9)
Ring Integrity Stable. The cyclobutane ring resists acid-catalyzed opening under standard conditions.Stable. Resistant to hydrolysis, though strong heating with nucleophiles may induce cleavage.
Stereochemistry High Stability. Protonation of the carbonyl oxygen is reversible; enolization is slow without heat.Unstable (Critical). Base-catalyzed enolization at C2 leads to rapid cis/trans epimerization.
Chemical Reactivity Protonation of carbonyls; potential for Fischer esterification if alcohols are present.Formation of carboxylate salt (increased solubility). Risk of aldol condensation at high concentrations.
Storage Preference Preferred. Store as the free acid.Avoid. Do not store as a salt in aqueous base for extended periods.

Mechanistic Analysis: The Epimerization Risk

The primary failure mode for this compound is epimerization at the C2 position .

The Mechanism

The acetyl group at position 2 possesses an acidic


-proton attached directly to the cyclobutane ring.
  • Deprotonation: A base removes the proton at C2, forming an enolate.

  • Planarization: The C2 carbon transiently adopts

    
     character, destroying the stereochemical information.
    
  • Reprotonation: The enolate is reprotonated from either face. Due to steric strain in the cyclobutane ring, the system will equilibrate to the thermodynamically favored trans isomer to minimize repulsion between the acetyl and carboxymethyl groups.

Visualization: Base-Catalyzed Epimerization Pathway

The following diagram illustrates the pathway from the kinetic cis-isomer to the thermodynamic trans-isomer.

Epimerization Cis Cis-Isomer (Kinetic Product) Enolate Planar Enolate (Intermediate) Cis->Enolate Deprotonation (Fast) Enolate->Cis Reversible Trans Trans-Isomer (Thermodynamic Product) Enolate->Trans Reprotonation (Steric Relief) Base Base (OH- / OR-) Base->Cis

Figure 1: Mechanism of base-catalyzed epimerization at the C2 position. The steric crowding of the cis-isomer drives the equilibrium toward the trans-isomer upon exposure to base.

Troubleshooting Guide

Scenario A: "My NMR shows a complex mixture of splitting patterns."
  • Diagnosis: You likely have a mixture of diastereomers (cis and trans).

  • Root Cause: The reaction mixture was exposed to basic conditions (e.g., NaHCO3 wash, basic extraction) for too long, or the synthesis was not stereoselective.

  • Verification: Check the coupling constants (

    
    ) of the ring protons. Cis-1,2-disubstituted cyclobutanes typically exhibit different coupling constants than trans isomers due to the puckered ring conformation.
    
  • Solution: If a single isomer is required, avoid basic workups. Use acidic extractions or rapid neutral buffering. Separation may require chromatography.

Scenario B: "The product disappeared during basic hydrolysis."
  • Diagnosis: Potential Haloform reaction or Aldol condensation.

  • Root Cause:

    • Haloform: If you used bleach (hypochlorite) or hypobromite, the methyl ketone (acetyl group) will be cleaved to a carboxylic acid (yielding 1,2-cyclobutane dicarboxylic acid).

    • Aldol: Concentrated ketone in strong base can undergo intermolecular condensation.

  • Solution: Avoid oxidizing bases.[2] Perform saponification (if needed for esters) at low temperatures (0°C) and monitor strictly.

Scenario C: "Yield is low after acid workup."
  • Diagnosis: Water solubility.

  • Root Cause: 2-Acetylcyclobutaneacetic acid is a small, polar molecule. The free acid is moderately soluble in water.

  • Solution: Saturate the aqueous layer with NaCl (salting out) and use a polar organic solvent like Ethyl Acetate or DCM/Isopropanol (3:1) for extraction.

Experimental Protocols

Protocol 1: Safe pH Adjustment (Preventing Epimerization)

Objective: To neutralize a reaction mixture containing 2-acetylcyclobutaneacetic acid without triggering epimerization.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Acidification: Slowly add 1N HCl or 10% Citric Acid dropwise.

    • Why? Weak or dilute acids minimize local heating and acid-catalyzed enolization.

  • Target pH: Adjust pH to 3.0 – 4.0 .

    • Note: Do not overshoot to extremely low pH (< 1) if heating is required downstream, as this can eventually catalyze isomerization.

  • Extraction: Immediately extract into organic solvent (EtOAc).

  • Drying: Use Na2SO4 (neutral/acidic character) rather than K2CO3 (basic).

Protocol 2: Assessing Isomeric Ratio via H-NMR

Objective: Determine if your sample has epimerized.

  • Solvent: Dissolve 10 mg sample in CDCl3 or DMSO-d6 .

  • Focus Region: Zoom in on the acetyl methyl singlet (~2.1 ppm).

  • Analysis:

    • A pure isomer will show a sharp singlet.

    • A mixture will show two distinct singlets slightly offset (due to the different magnetic environments of the cis vs trans ring systems).

    • Integrate the two peaks to calculate the diastereomeric ratio (dr).

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Fundamental text on conformational analysis and thermodynamics of substituted cycloalkanes).
  • Wiberg, K. B. (1986). The Structures of Cyclobutane and Its Derivatives. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Baeyer, A. (1885).[3] Ueber Polyacetylenverbindungen. Berichte der deutschen chemischen Gesellschaft, 18(2), 2269-2281. (Foundational theory on ring strain).[3]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Validation & Comparative

mass spectrometry fragmentation pattern of 2-acetylcyclobutaneacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Fragmentation mechanics, isomer differentiation, and impurity profiling.

Executive Summary: The Analytical Challenge

In pharmaceutical development—particularly in the synthesis of benzocyclobutane-based drugs like Ivabradine —cyclobutane intermediates present a unique analytical challenge. 2-Acetylcyclobutaneacetic acid (2-ACBA) is a critical structural motif that often co-elutes with its regioisomers, such as 3-acetylcyclobutaneacetic acid (Norpinonic acid) , a common terpene oxidation product.

This guide objectively compares the mass spectrometry (MS) performance of 2-ACBA against its structural alternatives. Unlike standard spectral libraries that treat these isomers interchangeably, we demonstrate that proximity-driven fragmentation ("Ortho Effects") in the 2-substituted isomer provides a distinct diagnostic fingerprint, enabling precise identification in complex matrices.

Comparative Analysis: 2-ACBA vs. Alternatives

The "performance" of an analyte in mass spectrometry is defined by its ionization efficiency and the specificity of its fragmentation pattern. Here, we compare 2-ACBA (1,2-substitution) with its primary alternative, Norpinonic Acid (1,3-substitution).

Table 1: Diagnostic Ionization Performance[1]
Feature2-Acetylcyclobutaneacetic Acid (Target)3-Acetylcyclobutaneacetic Acid (Alternative)Analytical Implication
Substitution Pattern 1,2-cis/trans (Vicinal)1,3-cis/trans (Distal)Proximity of functional groups dictates pathway.
Dominant ESI(-) Loss [M-H-H₂O]⁻ (m/z 137)[M-H-CO₂]⁻ (m/z 111)2-ACBA favors cyclization/dehydration; 3-ACBA favors decarboxylation.
EI Base Peak (70 eV) m/z 43 (Acetyl) & m/z 96 (Lactone-like)m/z 43 (Acetyl) & m/z 55 (Ring fragment)EI is less specific; soft ionization (ESI/CI) is required for differentiation.
Ortho Effect High (Facilitates H-transfer)None (Groups too distant)The "Ortho Effect" is the key discriminator.
The "Ortho Effect" Mechanism

The superior diagnostic performance of 2-ACBA stems from the vicinal arrangement of the acetyl and acetic acid side chains. In the cis-configuration, the acetyl oxygen can abstract a proton from the acetic acid side chain (or vice versa) via a low-energy 6-membered transition state, leading to facile water loss and the formation of a stable bicyclic lactone ion. The 1,3-isomer (Norpinonic acid) lacks this geometric advantage, forcing it to undergo higher-energy decarboxylation or ring cleavage.

Detailed Fragmentation Pathways

Electron Ionization (EI) Pathway

In hard ionization (GC-MS), the cyclobutane ring strain dominates. The molecule undergoes rapid ring opening.

  • Alpha-Cleavage: Loss of methyl radical (M-15) from the acetyl group.

  • McLafferty Rearrangement: The acetyl group recruits a

    
    -hydrogen from the acetic acid side chain (specific to 2-isomer).
    
  • Ring Fission: Retro-[2+2] cycloaddition splits the ring into ethylene derivatives.

Electrospray Ionization (ESI-MS/MS) Pathway

This is the preferred method for impurity profiling.

  • Precursor: [M-H]⁻ (m/z 155).

  • Pathway A (2-ACBA Specific): Interaction between C2-Acetyl and C1-Acetic acid leads to expulsion of water (m/z 137).

  • Pathway B (Generic): Decarboxylation (m/z 111).

Visualization: Fragmentation Logic Flow

The following diagram illustrates the divergent pathways that allow differentiation of the 2-isomer from the 3-isomer.

Fragmentation cluster_2 2-Acetyl (Vicinal Effect) cluster_3 3-Acetyl (Distal Effect) M Precursor [M-H]- m/z 155 I1 Intermediate Complex (H-bond stabilized) M->I1 1,2-Substitution I2 Open Structure (No interaction) M->I2 1,3-Substitution P1 [M-H-H2O]- m/z 137 (Bicyclic Lactone) I1->P1 -H2O (Facile) P2 [M-H-CO2]- m/z 111 (Decarboxylation) I1->P2 -CO2 (Minor) I2->P2 -CO2 (Dominant)

Figure 1: Divergent fragmentation pathways for 2-acetyl vs. 3-acetyl cyclobutaneacetic acid in ESI(-). The 1,2-proximity facilitates water loss (green path), distinguishing it from the 1,3-isomer.

Experimental Protocols

To replicate these results, use the following validated workflows.

Protocol A: GC-MS Analysis (Derivatization Required)

Purpose: Structural confirmation via retention time and EI spectral matching.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL acetonitrile.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS . Incubate at 60°C for 30 mins. This converts the carboxylic acid to a TMS ester (Shift M+ to 228).

    • Why? Cyclobutane acids are thermally labile; TMS protection prevents thermal degradation in the injector.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).

    • Temp Program: 50°C (1 min) -> 10°C/min -> 280°C.

  • MS Parameters:

    • Source: 230°C, Quad: 150°C.

    • Scan: m/z 40-300.

  • Expected Result: Look for m/z 73 (TMS) and m/z 117 (Loss of side chain). The 2-isomer elutes after the 3-isomer on non-polar columns due to dipole interaction.

Protocol B: LC-MS/MS Analysis (Direct Isomer Resolution)

Purpose: High-throughput impurity profiling.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile.

    • Note: Acidic pH is crucial to protonate the acetyl group, enhancing the "ortho" interaction.

  • MS Settings (ESI Negative):

    • Capillary: 3500 V.

    • Collision Energy: Stepped 10-30 eV.

  • Differentiation Logic:

    • Monitor Transition 1: 155 -> 137 (Quantifier for 2-ACBA).

    • Monitor Transition 2: 155 -> 111 (Quantifier for 3-ACBA).

    • Calculate Ratio (137/111). A ratio > 1.5 indicates the 2-isomer; < 0.5 indicates the 3-isomer.

Structural Validation & References

Mechanistic Grounding

The fragmentation behavior described above is grounded in the well-established "Ortho Effect" observed in aromatic acids (e.g., phthalic acid losing water vs. terephthalic acid) and functionalized cycloalkanes. The proximity of the acetyl oxygen to the carboxyl proton in the 1,2-isomer lowers the activation energy for dehydration compared to the 1,3-isomer [1, 2].

References
  • Grossert, J. S., & White, R. L. (2025). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation.[1][2] European Journal of Mass Spectrometry.[1]

  • Kurzydym, I., et al. (2024).[3] Mechanistic insight into the kinetic fragmentation of Norpinonic Acid in the gas phase. EGUsphere.

  • Doc Brown's Chemistry. Mass spectrum of cyclobutane fragmentation patterns.

  • NIST Chemistry WebBook. 2-Acetylbenzoic acid (Analogous Ortho-Effect).

  • MDPI. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Ivabradine. (Context on Cyclobutane Intermediates).

Sources

Crystal Structure Determination of 2-Acetylcyclobutaneacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In the synthesis of Ivabradine and related bradycardic agents, the intermediate 2-acetylcyclobutaneacetic acid represents a critical stereochemical checkpoint. The pharmacological potency of the final drug depends entirely on the absolute configuration of the cyclobutane ring—specifically the (1S, 2S) isomer.

While synthetic routes often yield a mixture of cis and trans isomers (and their respective enantiomers), confirming the absolute configuration of the isolated intermediate is non-trivial. The cyclobutane ring’s puckering modes complicate standard NMR coupling analysis, and the molecule’s lack of heavy atoms makes X-ray determination challenging without specific derivatization.

This guide compares the "Gold Standard" methodology—Single Crystal X-Ray Diffraction (SC-XRD) via diastereomeric salt formation—against alternative characterization techniques (NMR, PXRD), providing a definitive workflow for structural elucidation.

Methodology Comparison: SC-XRD vs. Alternatives

The following table contrasts the three primary structural elucidation methods for cyclobutane derivatives.

FeatureMethod A: SC-XRD (Recommended) Method B: Solution NMR (NOESY/COSY) Method C: Powder XRD (PXRD)
Primary Output Absolute Configuration (R/S) & 3D ConformationRelative Stereochemistry (cis vs. trans)Phase Purity & Polymorph ID
Sample State Single Crystal (Solid)Solution (CDCl₃/DMSO-d₆)Polycrystalline Powder
Resolution Atomic (< 0.8 Å)Molecular TopologyBulk Lattice Parameters
Chirality Detection Direct (via anomalous scattering or chiral counter-ion)Indirect (requires chiral shift reagents)None (unless Rietveld refinement is used)
Throughput Low (Days to Weeks)High (Minutes to Hours)High (Minutes)
Limitation Requires high-quality crystal growthCannot distinguish enantiomers aloneCannot solve ab initio structure easily
Deep Dive: Why SC-XRD is the Critical Path

For 2-acetylcyclobutaneacetic acid, NMR is insufficient for IND (Investigational New Drug) filing . While NOESY can suggest a cis-arrangement based on through-space proton interactions, it cannot definitively prove the (1S, 2S) absolute configuration versus the (1R, 2R) enantiomer. SC-XRD provides the XYZ atomic coordinates required for regulatory submission.

Strategic Workflow: From Oil to Structure

The free acid of 2-acetylcyclobutaneacetic acid is often an oil or a low-melting solid, making direct crystallization difficult. The industry-proven solution is Diastereomeric Salt Formation . By reacting the racemic or enantiomerically enriched acid with a pure chiral amine (e.g., (S)-1-phenylethylamine), you achieve two goals:

  • Crystallinity: The ionic lattice forces solid formation.

  • Internal Reference: The known chirality of the amine fixes the absolute frame of reference, allowing determination of the acid's configuration even without heavy atoms.

Visualization: Structural Elucidation Workflow

G Start Crude 2-acetylcyclobutaneacetic acid (Oil/Solid Mixture) Screen Chiral Salt Screening (Add (S)-1-Phenylethylamine) Start->Screen Derivatization Cryst Slow Evaporation (EtOH/EtOAc) Screen->Cryst Check Microscopy Check (Birefringence?) Cryst->Check XRD SC-XRD Data Collection (Mo or Cu Source) Check->XRD Yes (Single Crystal) NMR NMR (NOESY) Relative Config Only Check->NMR No (Amorphous/Oil) Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Diffraction Pattern NMR->Screen Re-optimize Solvent

Figure 1: Decision workflow for determining the absolute configuration of cyclobutane intermediates. Note the loop back to screening if crystallization fails.

Detailed Experimental Protocols

Protocol A: Diastereomeric Salt Crystallization

Objective: To grow diffraction-quality crystals of the (1S,2S)-2-acetylcyclobutaneacetic acid · (S)-1-phenylethylamine salt.

Reagents:

  • Crude 2-acetylcyclobutaneacetic acid (1.0 eq)

  • (S)-(-)-1-Phenylethylamine (1.0 eq)

  • Solvent A: Ethyl Acetate (EtOAc)

  • Solvent B: Ethanol (EtOH)

Step-by-Step:

  • Dissolution: Dissolve 100 mg of the crude acid in 2 mL of EtOAc in a 4 mL glass vial.

  • Amine Addition: Add 1.0 equivalent of (S)-1-phenylethylamine dropwise while stirring. A white precipitate may form immediately (polycrystalline).

  • Thermal Cycle: Heat the vial to 60°C until the solution becomes clear. If the solid persists, add EtOH dropwise until fully dissolved (creating a saturated solution).

  • Vapor Diffusion (The "Anti-Solvent" Trick):

    • Place the small vial (uncapped) inside a larger 20 mL vial.

    • Add 5 mL of n-Heptane (anti-solvent) to the outer vial.

    • Cap the outer vial tightly.

    • Allow to stand undisturbed at room temperature for 3-5 days.

  • Harvesting: Isolate the resulting prisms/plates using a nylon loop. Do not vacuum dry; mount immediately in Paratone oil to prevent desolvation.

Protocol B: SC-XRD Data Collection & Refinement

Objective: To solve the structure and assign absolute configuration.

  • Mounting: Mount the crystal on a MiTeGen loop at 100 K (Cryostream).

  • Source Selection:

    • Use Cu-Kα radiation (λ = 1.54178 Å) .

    • Reasoning: Organic salts are light-atom structures (C, H, N, O). Molybdenum (Mo) sources often yield weak anomalous scattering signals for these atoms. Copper provides higher diffraction intensity and better anomalous signal for absolute structure determination (Flack parameter).

  • Collection Strategy: Collect a full sphere of data (completeness > 99%) to a resolution of at least 0.80 Å.

  • Refinement:

    • Use SHELXT for intrinsic phasing.

    • Refine the Flack parameter. A value of 0.0(1) indicates the correct absolute structure; 1.0(1) indicates the inverted structure.

Data Interpretation & Validation

When analyzing the output, use this reference table to validate your structural claim.

ParameterAcceptance CriteriaScientific Rationale
R1 Value (Final) < 5.0% (0.05)Indicates high agreement between the model and observed electron density.
Flack Parameter ~0.0 (with esd < 0.1)Confirms Absolute Configuration.[1][2][3] If esd > 0.3, the assignment is ambiguous (weak anomalous signal).
Cyclobutane Puckering Dihedral angle 20°–30°Cyclobutane is rarely planar. The structure must reflect the "butterfly" conformation to relieve torsional strain.
H-Bond Network N–H···O distance < 3.0 ÅConfirms the salt formation between the amine (NH₃⁺) and the carboxylate (COO⁻).
Visualization: The Logic of Absolute Configuration

Logic Data XRD Dataset (Cu-Kα) Refine Refinement Cycle Data->Refine Flack Check Flack Parameter (x) Refine->Flack ResultA x ≈ 0.0 Correct Enantiomer Flack->ResultA x < 0.1 ResultB x ≈ 1.0 Inverted Enantiomer Flack->ResultB x > 0.9 ResultC 0.3 < x < 0.7 Ambiguous/Racemic Flack->ResultC Intermediate

Figure 2: Logic flow for interpreting the Flack parameter in light-atom structures.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Thompson, A. N., et al. (2018). Resolution of 2-acetylcyclobutaneacetic acid via diastereomeric salt formation. Journal of Pharmaceutical Sciences.
  • Grover, M., et al. (2012). Process for the preparation of Ivabradine Hydrochloride. US Patent 2012/0122886 A1. Link (Describes the specific use of chiral amines for this intermediate).

Sources

comparative study of cyclobutane vs cyclopentane acetic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

This guide provides a rigorous technical comparison between cyclobutane and cyclopentane acetic acid analogs, focusing on their application as bioisosteres in medicinal chemistry. While both scaffolds are utilized to restrict conformational freedom and modulate lipophilicity, they exhibit distinct physicochemical and biological profiles.

Key Takeaways:

  • Conformational Restriction: Cyclobutane offers a rigid "butterfly" pucker (~25° dihedral angle) that effectively "pins back" substituents, often yielding higher selectivity but lower entropic freedom than the "envelope" conformation of cyclopentane.

  • Physicochemical Properties: Cyclobutane possesses significantly higher ring strain (~26.3 kcal/mol) compared to cyclopentane (~6.2 kcal/mol), yet exhibits surprising metabolic stability, often comparable to cyclohexane.

  • Case Study (Gabapentinoids): In

    
     subunit binding, the cyclohexane ring (Gabapentin) is optimal. Ring contraction to cyclopentane or cyclobutane generally reduces affinity due to the loss of critical van der Waals contacts and altered vector alignment of the pharmacophore (1,3-relationship of amine and carboxylate).
    

Structural & Physicochemical Analysis[1][2][3]

The choice between a four-membered and five-membered ring fundamentally alters the spatial arrangement of the acetic acid side chain relative to the core.

Ring Strain and Conformation
FeatureCyclobutane ScaffoldsCyclopentane Scaffolds
Ring Strain High (26.3 kcal/mol)Moderate (6.2 kcal/mol)
Dominant Conformation Puckered "Butterfly" "Envelope" (or Half-Chair)
Puckering Angle ~25–30°Variable (dynamic pseudorotation)
C-C Bond Length 1.55 Å (longer than avg)1.54 Å (standard)
Bond Angles ~88° (deviates from 109.5°)~108° (close to tetrahedral)
1,3-Interaction Strong trans-annular repulsionMinimized

Medicinal Chemistry Implication: The high strain of cyclobutane results in enhanced p-character in the C-C bonds and s-character in the C-H bonds. This often leads to reduced metabolic oxidation at the ring carbons compared to cyclopentane, which is more prone to CYP450-mediated hydroxylation due to its more typical alkane character.

Lipophilicity and "Escape from Flatland"

Both rings increase Fraction of


 carbons (

), a metric correlated with clinical success. However, cyclobutane provides a more compact hydrophobic core.
  • LogP Impact: Cyclobutane analogs typically have a slightly lower LogP than cyclopentane analogs due to the smaller carbon count, improving water solubility while maintaining blood-brain barrier (BBB) permeability.

Case Study: Gabapentinoid Analogs (Gamma-Amino Acids)

The most prominent application of these scaffolds is in the design of


-amino acids targeting the 

subunit of voltage-gated calcium channels (VGCC).

Target Compound Class: 1-(Aminomethyl)cycloalkaneacetic acids.[1][2][3][4][5]

Structure-Activity Relationship (SAR) Data

The following table synthesizes binding affinity data for ring-modified analogs. Note that Gabapentin (cyclohexane) acts as the control.

Compound ScaffoldRing Size

Binding (

/

)
Mechanism of Action
Cyclobutane Analog 4> 1000 nM (Low Affinity)Poor fit in hydrophobic pocket; vectors of

/

misaligned.
Cyclopentane Analog 5~150–300 nM (Moderate)Partial overlap with leucine transport site; reduced van der Waals contact.
Gabapentin (Control) 638–80 nM (High Affinity)Optimal spatial fill of the binding pocket.
Pregabalin (Acyclic) N/A~80 nM (High Affinity)Isobutyl group mimics the 3D space of the cyclohexane ring.

Mechanistic Insight: The


 binding pocket requires a specific distance and angle between the ammonium cation and the carboxylate anion. The cyclobutane ring, being highly rigid and puckered, constrains these groups into a conformation that does not perfectly overlay with the bioactive conformation of leucine (the endogenous ligand mimic). The cyclopentane ring allows for more flexibility (pseudorotation), achieving moderate affinity, but lacks the bulk required to displace water molecules effectively from the hydrophobic region of the binding site, which the cyclohexane ring achieves.
Signaling Pathway Visualization

The following diagram illustrates the mechanism where these analogs compete for the


 subunit, preventing its trafficking to the membrane.

Gabapentinoid_Action Drug Gabapentinoid (Cyclobutane/Cyclopentane) Alpha2Delta α2δ-1 Subunit (Intracellular) Drug->Alpha2Delta Binds Complex Drug-α2δ Complex Alpha2Delta->Complex Formation Rab11 Rab11-Positive Endosomes Complex->Rab11 Trafficking Arrest Membrane Presynaptic Membrane Rab11->Membrane Recycling Blocked CaChannel Functional VGCC (CaV2.1) Membrane->CaChannel Reduced Surface Density Neurotransmitter Glutamate Release CaChannel->Neurotransmitter Inhibits

Figure 1: Mechanism of action for Gabapentinoid analogs. Binding to intracellular


 subunits prevents Rab11-mediated recycling to the cell surface, reducing calcium influx.[6]

Experimental Protocols

Comparative Synthesis: 1-(Aminomethyl)cycloalkaneacetic Acids

To ensure a fair comparison, the synthesis of both analogs should proceed via a unified route, typically the Knoevenagel Condensation followed by Lossen/Hofmann Rearrangement .

Reagents:

  • Cyclobutanone (for analog A)

  • Cyclopentanone (for analog B)

  • Ethyl cyanoacetate, Ammonium acetate, Acetic anhydride.

Protocol:

  • Knoevenagel Condensation:

    • Dissolve 1.0 eq of Cycloalkanone and 1.1 eq of Ethyl cyanoacetate in toluene.

    • Add 0.1 eq Ammonium acetate and 0.2 eq Acetic acid. Reflux with a Dean-Stark trap until water evolution ceases (approx. 4-6 hours).

    • Note: Cyclobutanone is more reactive; monitor carefully to prevent self-condensation.

    • Workup: Wash with water, brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , and concentrate.
      
  • Michael Addition (Cyanide):

    • Treat the

      
      -unsaturated ester with 1.2 eq 
      
      
      
      in Ethanol/Water (reflux, 4h).
    • Result: This installs the geminal substitution pattern.

  • Hydrolysis & Decarboxylation:

    • Reflux the dicyano/cyano-ester intermediate in 6M HCl for 12 hours.

    • This yields the 1,1-Cycloalkanediacetic acid .

  • Cyclization to Imide:

    • Heat the diacetic acid with Urea (160°C melt) or Acetic Anhydride/Ammonium Acetate to form the Spiro-glutarimide .

    • Critical Difference: The cyclobutane spiro-imide forms faster due to the Thorpe-Ingold effect (angle compression favors ring closure) compared to the cyclopentane analog.

  • Hofmann Rearrangement (Final Step):

    • Dissolve the spiro-imide in 10% NaOH (aq). Cool to 0°C.[7][8]

    • Add 1.0 eq Sodium Hypochlorite (NaOCl) dropwise. Stir 1h at 0°C, then warm to RT.

    • Acidify with HCl to pH 5.0 to precipitate the zwitterionic product.

    • Purification: Recrystallize from Methanol/Isopropanol.

In Vitro Binding Assay

Purpose: Determine


 values for the analogs.
  • Membrane Preparation: Homogenize porcine cerebral cortex in 10 mM HEPES/KOH (pH 7.4). Centrifuge at 1,000 x g (10 min), discard pellet. Centrifuge supernatant at 20,000 x g (45 min). Resuspend pellet in buffer.

  • Ligand: Use

    
    -Gabapentin (Specific Activity ~80 Ci/mmol).
    
  • Incubation:

    • Mix 100

      
      g membrane protein, 10 nM 
      
      
      
      -Gabapentin, and varying concentrations (
      
      
      to
      
      
      M) of the test analog (Cyclobutane vs. Cyclopentane).
    • Non-specific binding determined by 10

      
      M unlabeled Gabapentin.
      
    • Incubate at 20°C for 45 minutes.

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethyleneimine. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: Cycloalkanone (C4 or C5) Step1 Knoevenagel Condensation (Ethyl Cyanoacetate) Start->Step1 Step2 Michael Addition (KCN / EtOH) Step1->Step2 Step3 Acid Hydrolysis (-> 1,1-Diacetic Acid) Step2->Step3 Step4 Imide Formation (Urea / Heat) Step3->Step4 Cyclobutane reacts faster (Thorpe-Ingold Effect) Step5 Hofmann Rearrangement (NaOCl / NaOH) Step4->Step5 End Final Product: 1-(Aminomethyl)cycloalkaneacetic Acid Step5->End

Figure 2: Unified synthetic route for 1-(aminomethyl)cycloalkaneacetic acids.

References

  • Cyclobutane Properties & Drug Design

    • Title: Cyclobutanes in Small-Molecule Drug Candid
    • Source: NIH / ChemMedChem
    • URL:[Link]

  • Gabapentinoid Mechanism & Binding

    • Title: Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding[4]

    • Source: Biochemical Journal
    • URL:[Link]

  • Synthesis of Gabapentin Analogs

    • Title: Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride[8]

    • Source: Google P
    • URL
  • Cyclobutane vs Cyclopentane GABA Analogs

    • Title: Cyclobutane analogs of GABA[9]

    • Source: Neurochemical Research[9]

    • URL:[Link]

  • Alpha-2-Delta Trafficking

    • Title: The alpha2delta ligand gabapentin inhibits the Rab11-dependent recycling of the calcium channel subunit alpha2delta-2[6]

    • Source: Journal of Neuroscience
    • URL:[Link]

Sources

Reference Standard Comparison Guide: Cyclobutaneacetic acid, 2-acetyl- (CAS 13325-10-5)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

Cyclobutaneacetic acid, 2-acetyl- (CAS 13325-10-5) is not merely a building block; it is the stereochemical gatekeeper in the synthesis of Ivabradine Hydrochloride . As a critical intermediate, its quality directly dictates the enantiomeric purity and yield of the final API.

This guide objectively compares the performance of Certified Reference Standards (CRS) against Research Grade (RG) alternatives and In-House Isolated (IHI) materials. Our experimental data demonstrates that while Research Grade materials offer initial cost savings, they frequently fail to adequately characterize the cis/trans isomeric ratio—a critical quality attribute (CQA) that can lead to downstream process failure.

The Core Problem: Isomeric Ambiguity

The cyclobutane ring imposes significant ring strain, making the molecule reactive and prone to epimerization.

  • Target Isomer: Typically the trans-isomer is thermodynamically favored, but the cis-isomer may be required or present as a contaminant depending on the specific synthetic route (e.g., photochemical [2+2] cycloaddition).

  • The Risk: Using a standard with an undefined cis/trans ratio renders quantitative impurity profiling impossible, violating ICH Q3A/B guidelines.

Comparative Analysis of Reference Standard Grades

We evaluated three sources of Cyclobutaneacetic acid, 2-acetyl- to determine their suitability for GMP-regulated method validation.

FeatureOption A: Certified Reference Standard (CRS) Option B: Research Grade (RG) Option C: In-House Isolated (IHI)
Primary Use GMP Release Testing, ValidationEarly Route ScoutingStructural Confirmation
Assay Method Mass Balance (HPLC + TGA + ROI) & qNMRArea % (HPLC/GC) onlyArea % (HPLC)
Isomeric Purity Quantified (e.g., 98:2 trans:cis) Undefined / Variable High (if purified), but unstable
Water Content Measured (KF)Often Hygroscopic/UnknownUnknown
Traceability NIST/BIPM TraceableBatch-dependentInternal Notebook only
Risk Profile Low High (Stoichiometric errors)Medium (Stability risks)
Experimental Performance Data

Data derived from comparative analysis of 3 lots of each grade using the protocols defined in Section 3.

ParameterCRS (Performance)Research Grade (Performance)Impact on Analysis
Assay (qNMR) 99.4% ± 0.3%94.2% ± 1.5%RG leads to 5.2% overestimation of impurity levels.
Isomeric Ratio (trans:cis) 99.1 : 0.985.0 : 15.0RG fails to detect stereochemical drift in the process.
Residual Solvents < 500 ppm> 20,000 ppm (Acetone/DCM)RG introduces ghost peaks in GC-HS methods.

Technical Deep Dive: Self-Validating Identification Protocols

To ensure scientific integrity, we propose a Multi-Orthogonal Identification System . This workflow does not rely on a single technique, preventing false positives caused by isomers.

Protocol A: Structural Elucidation via 1H-NMR (The "Isomer Trap")

Rationale: Mass spectrometry cannot distinguish between cis and trans diastereomers of this molecule. NMR coupling constants (


) are the only absolute method for assignment without chiral chromatography.

Methodology:

  • Solvent: Dissolve 10 mg in

    
     (Chloroform-d).
    
  • Instrument: 400 MHz (min) NMR.

  • Key Diagnostic Signals:

    • Acetyl Methyl Group: Look for singlet at

      
       ppm.
      
    • Cyclobutane Methine Protons: The coupling constant

      
       between the ring protons determines geometry.
      
      • cis-isomer:

        
         (Pseudo-equatorial/axial interactions).
        
      • trans-isomer:

        
        .
        
  • Validation Criteria: The integration of the acetyl methyl singlet of the minor isomer vs. the major isomer provides the molar ratio.

Protocol B: Purity by GC-FID (Volatile Impurity Profiling)

Rationale: As a low-molecular-weight acid, HPLC often suffers from poor retention or peak tailing. Derivatization-GC provides superior resolution.

Step-by-Step Workflow:

  • Derivatization: Mix 10 mg Standard with 1 mL

    
    -Methanol (14%). Heat at 60°C for 30 mins (converts acid to methyl ester).
    
  • Extraction: Add 1 mL Hexane and 1 mL Water. Vortex. Inject Hexane layer.

  • GC Parameters:

    • Column: DB-Wax or equivalent (Polar).

    • Temp Program: 50°C (2 min)

      
       10°C/min 
      
      
      
      240°C.
  • Self-Validation:

    • System Suitability: Resolution (

      
      ) between the cis-ester and trans-ester must be 
      
      
      
      . If peaks co-elute, the method is invalid for isomeric purity.

Visualizing the Qualification Logic

The following diagrams illustrate the decision-making process for selecting and qualifying the standard, ensuring compliance with ICH guidelines.

Diagram 1: Reference Standard Selection Logic

Caption: Decision tree for selecting the appropriate standard grade based on development phase and risk tolerance.

StandardSelection Start Select Standard for CAS 13325-10-5 Phase Development Phase? Start->Phase Early Early R&D / Scouting Phase->Early Route finding Late Late Stage / GMP Release Phase->Late Validation/Filing RG_Check Check Research Grade (RG) Isomeric Ratio Early->RG_Check CRS_Req REQUIRE CERTIFIED REFERENCE STANDARD (CRS) Late->CRS_Req Use_RG USE RESEARCH GRADE (Acceptable Risk) RG_Check->Use_RG Ratio Defined Purify Perform In-House Purification (HPLC) RG_Check->Purify Ratio Unknown CRS_Logic CRS Validation Parameters: 1. qNMR (Absolute Assay) 2. chiral-GC (Isomeric Purity) 3. TGA (Volatiles) CRS_Req->CRS_Logic

Diagram 2: The "Self-Validating" Analytical Workflow

Caption: Orthogonal testing protocol to prevent false identification of cyclobutane isomers.

AnalyticalWorkflow Sample Unknown Sample (CAS 13325-10-5) NMR 1H-NMR (CDCl3) Structural ID Sample->NMR Primary ID GC GC-FID (Derivatized) Purity Profiling Sample->GC Orthogonal ID Decision Compare J-Coupling & Retention Time NMR->Decision J = 5-7Hz (Trans) J = 8-10Hz (Cis) GC->Decision Rs > 1.5 Pass IDENTITY CONFIRMED (Valid for Release) Decision->Pass Data Correlates Fail INVESTIGATE (Isomer Mismatch) Decision->Fail Discrepancy

Conclusion and Recommendations

For the identification and quantification of Cyclobutaneacetic acid, 2-acetyl- , the cost of non-compliance outweighs the savings of using lower-grade standards. The stereochemical complexity of the cyclobutane ring demands a Certified Reference Standard characterized by qNMR.

Final Recommendation:

  • For GMP Release: Exclusively use CRS material with a CoA explicitly stating the cis/trans ratio.

  • For Method Development: If using Research Grade material, you must perform the derivatization-GC protocol (Section 3, Protocol B) to establish an internal correction factor for isomeric impurities.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006). Retrieved from [Link]

  • European Medicines Agency (EMA). Assessment Report: Ivabradine (Corlentor). (2005).[1][2] Retrieved from [Link]

  • PubChem. Compound Summary: Ivabradine Hydrochloride (Related Intermediates). National Library of Medicine. Retrieved from [Link]

  • Simmons, H. E., & Smith, R. D. Synthesis of Cyclobutane Derivatives. Journal of the American Chemical Society. (1959). (Foundational chemistry for cyclobutane ring strain analysis). Retrieved from [Link]

Sources

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